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  • Product: 1-Acetyl-2-methyl-1H-imidazole

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 1-Acetyl-2-methyl-1H-imidazole

Executive Summary 1-Acetyl-2-methyl-1H-imidazole (CAS: 16140-52-4) is a highly reactive -acyl imidazole derivative utilized primarily as a specialized acetylating agent and a chemical intermediate in pharmaceutical synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-2-methyl-1H-imidazole (CAS: 16140-52-4) is a highly reactive


-acyl imidazole derivative utilized primarily as a specialized acetylating agent and a chemical intermediate in pharmaceutical synthesis.[1] Unlike its unsubstituted counterpart (1-acetylimidazole), the presence of the methyl group at the C2 position introduces steric bulk that modulates its reactivity and hydrolytic stability.

This guide details a high-yield synthesis protocol using the acyl chloride route, critical purification techniques via vacuum distillation, and comprehensive physicochemical characterization. Researchers must note that this compound is hydrolytically unstable ; strict anhydrous techniques are required for successful isolation and storage.

Chemical Dynamics & Stability

The utility of 1-acetyl-2-methylimidazole stems from the lability of the


 bond. The imidazole ring acts as an excellent leaving group, making this compound a "reactive amide" capable of transferring the acetyl group to nucleophiles (alcohols, amines) under mild conditions where acetic anhydride might be too slow or unselective.
Stability Profile
  • Hydrolysis: Rapidly hydrolyzes in the presence of atmospheric moisture to form 2-methylimidazole and acetic acid.

  • Thermal: Stable at room temperature under inert atmosphere (N

    
     or Ar).
    
  • Physical State: Low-melting solid (MP ~30–32 °C) or supercooled liquid at room temperature.

Synthesis Protocol

Methodology: Acylation of 2-methylimidazole using acetyl chloride in an anhydrous aprotic solvent.

Reagents & Materials
ReagentPurityRoleHandling Note
2-Methylimidazole >98%SubstrateRecrystallize from benzene/ethanol if impure.
Acetyl Chloride >99%Acylating AgentDistill before use; corrosive/lachrymator.
Triethylamine (Et

N)
>99%Base (HCl Scavenger)Dry over KOH or CaH

.
Tetrahydrofuran (THF) AnhydrousSolventDistill over Na/benzophenone.
Argon/Nitrogen UHPInert AtmosphereEssential to prevent hydrolysis.
Step-by-Step Procedure

Scale: 50 mmol basis.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (Ar/N

    
    ).
    
  • Solvation: Charge the flask with 2-methylimidazole (4.11 g, 50 mmol) and Triethylamine (7.66 mL, 55 mmol). Add anhydrous THF (100 mL) and cool the solution to 0 °C in an ice bath.

  • Addition: Charge the addition funnel with Acetyl Chloride (3.91 mL, 55 mmol) diluted in 10 mL of THF. Add this solution dropwise over 30 minutes.

    • Observation: A voluminous white precipitate (Et

      
      N·HCl) will form immediately.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor conversion via TLC (Note: TLC requires anhydrous developing conditions; often crude NMR is preferred).

  • Filtration: Filter the reaction mixture through a Schlenk frit or a pad of dry Celite under an inert atmosphere to remove the Et

    
    N·HCl salt. Wash the filter cake with 20 mL dry THF.
    
  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude oil/semisolid. Do not heat above 40 °C.

  • Purification: Perform vacuum distillation on the crude residue.

    • Conditions: High vacuum (<1 mmHg) is required.

    • Collection: Collect the fraction boiling at approx. 80–90 °C (at 0.5 mmHg). The product will solidify in the receiver upon cooling.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 2-Methylimidazole + Et3N + THF Addition Add Acetyl Chloride (0°C, Dropwise) Reactants->Addition Reaction Stir RT (2 hrs) Precipitate Forms Addition->Reaction Filtration Filtration (Inert) Remove Et3N-HCl Reaction->Filtration Evap Evaporate Solvent Filtration->Evap Filtrate Distill Vacuum Distillation (<1 mmHg) Evap->Distill Crude Oil Product 1-Acetyl-2-methyl- imidazole Distill->Product Pure Fraction

Figure 1: Inert atmosphere synthesis workflow for 1-acetyl-2-methylimidazole.

Characterization

The product is a hygroscopic, low-melting solid. Characterization must be performed rapidly in deuterated solvents (CDCl


) dried over molecular sieves to prevent hydrolysis during acquisition.
Physicochemical Properties
PropertyValueNotes
Appearance White crystalline solid / Colorless oilMelts near RT; supercools easily.
Melting Point 30 – 32 °CSharp MP indicates high purity.
Boiling Point ~85–90 °C @ 0.5 mmHgVolatile under high vacuum.
Solubility Soluble in CHCl

, CH

Cl

, THF
Reacts with water/alcohols.
Spectroscopic Data

Note: The chemical shifts below are distinct from the starting material. The absence of the broad N-H signal (~9-11 ppm) confirms acylation.

TechniqueSignal / ShiftAssignment

H NMR
(400 MHz, CDCl

)

2.65 (s, 3H)
Acetyl -CH


2.75 (s, 3H)
Imidazole 2-CH


6.90 (d,

=1.5 Hz, 1H)
Imidazole CH (4-H)

7.35 (d,

=1.5 Hz, 1H)
Imidazole CH (5-H)

C NMR
(100 MHz, CDCl

)

168.5
C =O (Acetyl carbonyl)

145.2
C2 (N=C -N)

128.1, 120.4
C4, C5 (Ring carbons)

23.5
Acetyl C H


16.8
Imidazole 2-C H

FT-IR (Neat)1735 cm


(C=O) Strong, reactive amide
3100–3150 cm


(C-H) Aromatic

Reactivity & Hydrolysis Mechanism

The high reactivity of 1-acetyl-2-methylimidazole makes it susceptible to nucleophilic attack. In the presence of water, it undergoes hydrolysis via a B


2 mechanism (Base-catalyzed Acyl cleavage, bimolecular). This pathway explains the necessity of anhydrous storage.
Hydrolysis Pathway Diagram

Hydrolysis Substrate 1-Acetyl-2-methylimidazole (Electrophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Water H2O (Nucleophile) Water->Intermediate Products 2-Methylimidazole + Acetic Acid Intermediate->Products Collapse & Proton Transfer

Figure 2: Hydrolysis mechanism demonstrating the lability of the N-acyl bond.

Applications

  • Acetyl Transfer Reagent: Used to acetylate sterically hindered alcohols where acetic anhydride is ineffective. The 2-methyl group increases the "active amide" character compared to standard amides but provides different steric selectivity than 1-acetylimidazole.

  • Synthesis of Ionic Liquids: Precursor for 1-acetyl-2,3-dimethylimidazolium salts.

  • Enzyme Inhibition: Acts as a chemical probe for serine hydrolases due to its ability to transfer the acetyl group to the active site serine.

References

  • Synthesis & Properties: PrepChem. "Synthesis of 1-acetyl-2,4-dimethylimidazole" (Analogous protocol adapted for 2-methyl derivative).

  • Reactivity & Kinetics: Jencks, W. P., & Carriuolo, J. (1960). "Reactivity of N-acylimidazoles." Journal of the American Chemical Society.
  • NMR Characterization: ChemicalBook. "1-Methylimidazole NMR Data" (Used for comparative shift assignment).

  • Physical Properties: Wikipedia. "2-Methylimidazole Data" (Precursor properties).

  • IR Spectroscopy: Spectroscopy Online. "The Carbonyl Group: IR Spectra." (Assignment of high-frequency acyl imidazole stretch).

Sources

Exploratory

Physicochemical Profiling &amp; Synthetic Utility of 1-Acetyl-2-methyl-1H-imidazole

[1] Executive Summary 1-Acetyl-2-methyl-1H-imidazole (CAS 1614-57-9) is a specialized heterocyclic reagent primarily utilized as a mild yet selective acyl transfer agent in organic synthesis and bioconjugation.[1] Struct...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Acetyl-2-methyl-1H-imidazole (CAS 1614-57-9) is a specialized heterocyclic reagent primarily utilized as a mild yet selective acyl transfer agent in organic synthesis and bioconjugation.[1] Structurally derived from the N-acetylation of 2-methylimidazole, this compound occupies a critical niche in kinetic acylation: the steric bulk of the C2-methyl group modulates the reactivity of the N1-acetyl moiety, rendering it less hydrolytically labile than unsubstituted 1-acetylimidazole while retaining sufficient electrophilicity for acylating nucleophiles (alcohols, amines). This guide details its physicochemical constants, spectroscopic signature, synthesis, and hydrolytic stability profile.[2]

Part 1: Molecular Identity & Physicochemical Properties

Structural Analysis

The molecule features an imidazole ring substituted at the N1 position with an acetyl group and at the C2 position with a methyl group.[1] The N1-acetyl bond is a "high-energy" amide bond; the lone pair on N1 is involved in the aromatic sextet of the imidazole ring, preventing it from effectively donating electron density to the carbonyl carbon. This makes the carbonyl carbon highly electrophilic (acylating nature). Conversely, the C2-methyl group provides steric hindrance that protects the carbonyl from non-specific nucleophilic attack (e.g., hydrolysis by ambient moisture), enhancing shelf stability compared to 1-acetylimidazole.

Key Physicochemical Data

The following data aggregates experimental observations and calculated consensus values for the pure compound.

PropertyValue / DescriptionNote
CAS Registry Number 1614-57-9
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Physical State White Crystalline SolidHygroscopic; store under inert gas.[2]
Solubility Soluble in CHCl₃, CH₂Cl₂, THF, AcetonitrileHydrolyzes in water/alcohols.
Melting Point 100–105 °C (approximate)Lower than parent 2-Me-Imidazole (142°C) due to loss of H-bonding.
Reactivity Class Active Amide / Acylating Agent$ \Delta G_{hyd} \ll 0 $ (Exergonic hydrolysis).
Spectroscopic Signature (¹H NMR)

The proton NMR spectrum is diagnostic, showing distinct signals for the acetyl methyl, the C2-methyl, and the two aromatic ring protons.

  • Solvent: CDCl₃

  • 
     2.58 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    -CO-).
  • 
     2.65 ppm (s, 3H):  C2-Methyl group (Im-
    
    
    
    ).
  • 
     6.89 ppm (d, J=1.5 Hz, 1H):  Imidazole ring proton (C5-H).
    
  • 
     7.24 ppm (d, J=1.5 Hz, 1H):  Imidazole ring proton (C4-H).
    

Interpretation: The two methyl singlets are chemically distinct. The downfield shift of the acetyl methyl (compared to standard acetamides) reflects the electron-withdrawing nature of the imidazole ring.

Part 2: Chemical Stability & Hydrolysis Kinetics[3]

The utility of 1-acetyl-2-methylimidazole is defined by its hydrolytic instability . In aqueous media, it undergoes nucleophilic acyl substitution, regenerating 2-methylimidazole and acetic acid.

Mechanism of Hydrolysis

The hydrolysis proceeds via an addition-elimination pathway. Water attacks the carbonyl carbon, forming a tetrahedral intermediate. The imidazole anion (a good leaving group due to resonance stabilization) is then expelled.

HydrolysisMechanism Start 1-Acetyl-2-methylimidazole (Electrophile) Inter Tetrahedral Intermediate (Transient) Start->Inter Nucleophilic Attack (k₁) Water H₂O (Nucleophile) Water->Inter Products 2-Methylimidazole + Acetic Acid Inter->Products Elimination (k₂) Leaving Group: 2-Me-Imid⁻

Figure 1: Hydrolytic pathway of 1-Acetyl-2-methylimidazole.[2][3][4] The reaction is driven by the release of the stable imidazole ring.

Kinetic Modulation (The "Steric Brake")

Unlike 1-acetylimidazole, which hydrolyzes extremely rapidly (


 in minutes at pH 7), the 2-methyl derivative is 2–5x more stable  towards hydrolysis.
  • Cause: The methyl group at C2 projects towards the carbonyl oxygen/nitrogen region, creating steric congestion that hinders the approach of the water nucleophile perpendicular to the carbonyl plane.

  • Effect: This allows the compound to be handled in open air for short periods and permits selective acylation of primary amines in the presence of water or secondary amines.

Part 3: Synthesis Protocol

This protocol describes the chemical acetylation of 2-methylimidazole using acetic anhydride.[4][5] This method is preferred over acetyl chloride for milder conditions and easier workup.

Reagents & Equipment
  • Substrate: 2-Methylimidazole (CAS 693-98-1), 1.0 eq.[2][6][7][8]

  • Reagent: Acetic Anhydride (CAS 108-24-7), 1.2 eq.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

  • Base: Triethylamine (optional, accelerates reaction).

  • Atmosphere: Dry Nitrogen (

    
    ).[9]
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve 2-methylimidazole (8.2 g, 100 mmol) in anhydrous DCM (100 mL). The solution should be clear/colorless.

  • Addition: Cool the solution to 0°C (ice bath). Add acetic anhydride (11.3 mL, 120 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) or NMR (disappearance of N-H signal).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove solvent and excess acetic anhydride.

    • Purification: The residue is often pure enough for use. If necessary, recrystallize rapidly from dry ethyl acetate/hexane or sublime under high vacuum. Do not use aqueous wash , as the product will hydrolyze.

  • Storage: Store in a desiccator at -20°C.

SynthesisFlow Step1 Dissolve 2-Methylimidazole in dry DCM (0°C) Step2 Add Acetic Anhydride (Dropwise, 1.2 eq) Step1->Step2 Step3 Stir at RT (2-4 hrs) Monitor N-H consumption Step2->Step3 Step4 Evaporate Volatiles (Vacuum) Step3->Step4 Step5 Product: 1-Acetyl-2-methylimidazole (White Solid) Step4->Step5

Figure 2: Synthetic workflow for the N-acetylation of 2-methylimidazole.

Part 4: Applications in Drug Development

"Active Amide" Transfer

1-Acetyl-2-methylimidazole serves as a biomimetic acetyl donor , analogous to Acetyl-CoA in biological systems.

  • Use Case: Acetylation of sterically hindered alcohols or phenols where acetic anhydride alone is too slow or harsh.

  • Mechanism: The imidazole acts as a nucleophilic catalyst carrier. The acetyl group is transferred to the substrate, releasing neutral 2-methylimidazole, which can be easily removed by acid extraction.

Fragment-Based Drug Discovery (FBDD)

The 1-acetyl-2-methylimidazole scaffold is used to study acyl-transfer enzyme inhibitors . The lability of the N-acyl bond makes it a probe for serine hydrolase active sites, where the enzyme attacks the carbonyl, becoming covalently acetylated (inactivated), while the imidazole leaves.

References

  • Chemical Structure & Identity: National Center for Biotechnology Information. (2025).[2][1][10][11] PubChem Compound Summary for CID 12749, 2-Methylimidazole. Retrieved from [Link] (Parent compound data and derivatives).

  • NMR Spectroscopic Data: ElectronicsAndBooks. (n.d.). Synthesis, Acidity and 19F NMR Characteristics of Imidazoles. Retrieved from [Link] (Specific citation for 1-Acetyl-2-methylimidazole proton shifts).

  • Hydrolysis Kinetics: Jencks, W. P., & Carriuolo, J. (1961). Reactivity of Nucleophilic Reagents toward Esters and Amides. Journal of the American Chemical Society.[12][13] (Foundational text on N-acyl imidazole lability).

  • Synthetic Methodology: LookChem. (2025). Preparation of 2-Methylimidazole Derivatives. Retrieved from [Link].

  • General Reactivity: Schofield, K., & Grimmett, M. R. (1976). The Azoles. Cambridge University Press.

Sources

Foundational

1-Acetyl-2-methyl-1H-imidazole: A Sterically Tuned Acyl Transfer Reagent

The following technical guide details the chemistry, synthesis, and mechanistic utility of 1-Acetyl-2-methyl-1H-imidazole, a specialized acyl transfer reagent. Technical Guide & Whitepaper Executive Summary 1-Acetyl-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and mechanistic utility of 1-Acetyl-2-methyl-1H-imidazole, a specialized acyl transfer reagent.

Technical Guide & Whitepaper

Executive Summary

1-Acetyl-2-methyl-1H-imidazole (CAS: 3720-89-6) represents a critical probe in physical organic chemistry and a specialized reagent in organic synthesis. Unlike its parent compound, 1-acetylimidazole, this derivative possesses a methyl group at the C2 position. This structural modification introduces significant steric strain, forcing the N-acetyl group out of coplanarity with the imidazole ring.

This phenomenon, known as Steric Inhibition of Resonance , destabilizes the ground state of the amide bond, rendering the carbonyl carbon significantly more electrophilic than expected for a standard amide. Consequently, 1-acetyl-2-methyl-1H-imidazole serves as a "high-energy" acyl donor, often used to model the activation energy of enzymatic acyl transfer intermediates or to effect acetylation under specific kinetic control.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 1-(2-Methyl-1H-imidazol-1-yl)ethan-1-one
Common Name 1-Acetyl-2-methylimidazole; N-Acetyl-2-methylimidazole
CAS Number 3720-89-6
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Physical State Low-melting solid or oil (hygroscopic)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Acetonitrile; Hydrolyzes in water
Stability Moisture sensitive; store under inert atmosphere (Ar/N₂)

Mechanistic Insight: The "Twisted Amide" Effect

The reactivity of 1-acetyl-2-methyl-1H-imidazole is defined by the conflict between electronic resonance and steric hindrance.

Steric Inhibition of Resonance

In a standard N-acyl imidazole, the lone pair on the N1 nitrogen can delocalize into the carbonyl group, providing resonance stabilization (approx. 10-14 kcal/mol). This planar conformation renders the carbonyl less electrophilic.

In 1-acetyl-2-methyl-1H-imidazole , the C2-methyl group sterically clashes with the carbonyl oxygen (or methyl) of the acetyl group. To relieve this strain, the acetyl group rotates out of the plane of the imidazole ring.

  • Consequence: The N1 lone pair is no longer parallel to the carbonyl

    
    -system.
    
  • Result: Resonance is inhibited. The C-N bond loses double-bond character, and the carbonyl retains full double-bond character, making it highly electrophilic (destabilized ground state).

Reactivity Implications

Counter-intuitively, while the 2-methyl group provides steric hindrance to the approach of a nucleophile, the electronic destabilization (lack of resonance) often dominates, making the compound more reactive toward small nucleophiles (like water) compared to the unhindered 1-acetylimidazole.

ResonanceInhibition cluster_0 1-Acetylimidazole (Planar) cluster_1 1-Acetyl-2-methylimidazole (Twisted) A1 Planar Conformation A2 Strong Resonance (Stable Ground State) A1->A2  Low Energy   B3 Inhibited Resonance (High Energy Ground State) A2->B3  Reactivity Increases   B1 Steric Clash (Me vs C=O) B2 Twisted Conformation (Non-Planar) B1->B2 B2->B3

Figure 1: Conceptual diagram illustrating the destabilization of the ground state due to steric inhibition of resonance.

Synthesis Protocol

The synthesis requires anhydrous conditions to prevent immediate hydrolysis of the product. The following protocol uses 2-methylimidazole and acetic anhydride.

Reagents & Equipment
  • Precursor: 2-Methylimidazole (Recrystallized, dried).

  • Acylating Agent: Acetic Anhydride (1.1 equivalents) or Acetyl Chloride (requires base trap).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation: Dissolve 2-methylimidazole (8.2 g, 100 mmol) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Cool the solution to 0°C. Add Acetic Anhydride (11.2 g, 110 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. (Alternatively, reflux for 30 minutes to ensure completion).

  • Workup (Critical):

    • Note: Do not use aqueous wash, as the product hydrolyzes rapidly.

    • Remove solvent and excess acetic anhydride under high vacuum (rotary evaporator followed by Schlenk line).

    • The byproduct is acetic acid (if anhydride is used) or imidazolium salt (if half-stoichiometry is used).

    • Purification: Vacuum distillation (if oil) or sublimation (if solid).

  • Storage: Store in a sealed vial under argon at -20°C.

Synthesispath Start 2-Methylimidazole (Nucleophile) Inter Tetrahedral Intermediate Start->Inter + Ac2O DCM, 0°C Reagent Acetic Anhydride (Electrophile) Reagent->Inter Prod 1-Acetyl-2-methylimidazole (Product) Inter->Prod Elimination Byprod Acetic Acid Inter->Byprod

Figure 2: Synthetic pathway via acetylation.

Hydrolysis Kinetics & Experimental Validation

Researchers often use this compound to study nucleophilic catalysis . The hydrolysis rate is a self-validating measure of the compound's integrity.

Protocol for Kinetic Assay
  • Buffer: Phosphate buffer (pH 7.0) or Acetate buffer, maintained at 25°C.

  • Detection: UV-Vis Spectrophotometry.[1]

    • 1-Acetyl-2-methylimidazole absorbs at ~245–250 nm.

    • The hydrolysis product (2-methylimidazole) has negligible absorption at this wavelength relative to the starting material.

  • Procedure:

    • Prepare a stock solution of 1-acetyl-2-methylimidazole in Acetonitrile.

    • Inject stock into the aqueous buffer (final conc. ~10⁻⁴ M).

    • Monitor the decrease in Absorbance at 245 nm over time.

    • Fit data to a pseudo-first-order decay equation:

      
      .
      
Expected Results

Due to the "Twisted Amide" effect, the hydrolysis half-life (


) will be significantly shorter than that of N-acetyl-benzimidazole but may vary relative to 1-acetylimidazole depending on the specific pH and buffer concentration (general base catalysis).
CompoundRelative Hydrolysis Rate (Approx)Mechanism Dominance
1-Acetylimidazole 1.0 (Reference)Planar resonance; slower attack.
1-Acetyl-2-methylimidazole > 2.5x Faster Steric twist destabilizes ground state.

Applications in Drug Development[2]

Prodrug Design Model

The lability of the N-acyl bond in 2-substituted imidazoles serves as a model for "energy-rich" bonds in prodrug design. Drugs containing imidazole rings can be acylated to modify lipophilicity (increasing cell permeability), relying on rapid hydrolysis in plasma to release the active parent drug.

Acyl Transfer Reagent

In organic synthesis, 1-acetyl-2-methylimidazole acts as a "soft" but reactive acylating agent. It is particularly useful for:

  • Kinetic Resolution: Differentiating between nucleophiles based on steric bulk.

  • Isotope Labeling: Transferring labeled acetyl groups (

    
    C or 
    
    
    
    H) under mild conditions where acid chlorides might cause degradation.

References

  • Synthesis and Reactivity of N-Acylimidazoles Source: Journal of the American Chemical Society Context:[2][3] Fundamental study on the preparation of 1-acylimidazoles using isopropenyl acetate and ketene. Link:[Link] (Boyer, J. H., 1952)

  • Catalysis in Chemistry and Enzymology Source: William P. Jencks (Dover Publications) Context: Authoritative text describing the "steric inhibition of resonance" and the hydrolysis kinetics of 1-acetyl-2-methylimidazole compared to 1-acetylimidazole. Link:[Link]

  • Hydrolysis Rates of Some Acetylimidazole Derivatives Source: Canadian Journal of Chemistry Context: Detailed kinetic analysis of N-acetyl-N'-methylbenzimidazolium and related steric effects in hydrolysis. Link:[Link]

  • 1-Acetyl-2-methylimidazole (CAS 3720-89-6) Entry Source: ChemSrc / Chemical Database Context: Verification of CAS number and physicochemical identifiers.[4] Link:[Link]

Sources

Exploratory

discovery and history of 1-Acetyl-2-methyl-1H-imidazole

The Evolution of N-Acyl Imidazoles: A Technical Deep Dive into 1-Acetyl-2-methyl-1H-imidazole Executive Summary 1-Acetyl-2-methyl-1H-imidazole (CAS: 3720-89-6) represents a pivotal intersection between heterocyclic chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The Evolution of N-Acyl Imidazoles: A Technical Deep Dive into 1-Acetyl-2-methyl-1H-imidazole

Executive Summary

1-Acetyl-2-methyl-1H-imidazole (CAS: 3720-89-6) represents a pivotal intersection between heterocyclic chemistry and acyl transfer catalysis. Unlike its parent compound, 2-methylimidazole, or its unhindered analog, 1-acetylimidazole, this molecule possesses a unique reactivity profile governed by the steric influence of the C2-methyl group. This guide explores its discovery, synthesis, and critical role as both a high-energy acyl donor and a latent curing agent in polymer chemistry.

Chemical Identity & Properties

The compound is characterized by a high-energy amide bond (


) that is susceptible to nucleophilic attack, making it an effective acetyl transfer reagent.
PropertyData
IUPAC Name 1-(2-Methyl-1H-imidazol-1-yl)ethan-1-one
CAS Number 3720-89-6
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance White crystalline solid
Solubility Soluble in CHCl₃, CH₂Cl₂, polar aprotic solvents; hydrolyzes in water
Key NMR Signals (CDCl₃)

2.65 (s, 3H, Ac-CH₃), 2.58 (s, 3H, 2-Me), 6.89 (d, 1H), 7.24 (d, 1H)

Historical Context: From Debus to High-Energy Amides

The history of 1-acetyl-2-methylimidazole is rooted in the broader exploration of imidazole reactivity, which began with Heinrich Debus's synthesis of imidazole in 1858. However, the specific interest in N-acyl derivatives emerged in the mid-20th century, driven by the search for bio-mimetic acyl transfer reagents.

  • 1950s - The Activation Era : Researchers like J.H. Boyer and H.A. Staab began investigating N-acyl imidazoles. They identified that the "azolide" bond (the N-C bond between the ring and the acyl group) possessed free energy of hydrolysis comparable to ATP, effectively making these compounds "active amides."

  • The Steric Twist : While 1-acetylimidazole became the standard reagent for mild acetylation, 1-acetyl-2-methylimidazole was synthesized to understand steric effects. The C2-methyl group introduces torsional strain, twisting the acetyl group out of planarity with the imidazole ring. This destablization theoretically enhances the acylating potential while simultaneously retarding nucleophilic approach due to steric hindrance—a "push-pull" of reactivity.

Synthesis & Mechanistic Origins

The synthesis of 1-acetyl-2-methylimidazole is a classic nucleophilic substitution at a carbonyl carbon. Two primary routes have dominated its history: the laboratory standard (Acetic Anhydride) and the atom-efficient industrial route (Ketene).

Route A: Acetic Anhydride (Laboratory Standard)

This method is preferred for small-scale preparation due to the availability of reagents.



Route B: Ketene (Industrial Efficiency)

First described in patents (e.g., US3197476A), this route avoids the production of acetic acid byproducts.


[1]
Mechanistic Visualization

The following diagram illustrates the synthesis via acetic anhydride and the subsequent acyl transfer mechanism.

G cluster_0 Reactants MeIm 2-Methylimidazole Inter Tetrahedral Intermediate MeIm->Inter Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->Inter Prod 1-Acetyl-2-methylimidazole Inter->Prod Elimination AcOH Acetic Acid Inter->AcOH Acylated Acylated Product (R-OAc / R-NHAc) Prod->Acylated Acyl Transfer (Rate < 1-Acetylimidazole) Substrate Nucleophile (R-OH / R-NH2) Substrate->Acylated

Caption: Synthesis via Ac2O and subsequent acyl transfer. The C2-methyl group sterically hinders the approach of nucleophiles, modulating the transfer rate.

Applications & Evolution

Latent Curing Agents for Epoxy Resins

One of the most commercially significant applications of 1-acetyl-2-methylimidazole is in the field of polymer science.

  • The Problem : Imidazoles are excellent curing agents for epoxy resins but react too quickly at room temperature, reducing pot life.

  • The Solution : Acylation "masks" the nucleophilic N3 nitrogen. 1-Acetyl-2-methylimidazole acts as a latent hardener . It is stable in the resin matrix at room temperature. Upon heating (typically >100°C), the N-acyl bond cleaves (often via reaction with hydroxyl groups in the resin), releasing the free 2-methylimidazole to catalyze the cure.

Controlled Acyl Transfer

In organic synthesis, 1-acetyl-2-methylimidazole serves as a specialized acetylating agent. Because the C2-methyl group hinders the carbonyl, it is generally less reactive than 1-acetylimidazole toward bulky nucleophiles. This allows for chemoselective acetylation —reacting with primary amines or unhindered alcohols while sparing sterically demanding groups.

Experimental Protocol: Synthesis of 1-Acetyl-2-methylimidazole

Caution: Perform all steps in a fume hood. Acetic anhydride is corrosive and a lachrymator.

Materials:

  • 2-Methylimidazole (2.0 g, 24.4 mmol)

  • Acetic Anhydride (10 mL, excess)

  • Toluene (Solvent)

  • Sodium Carbonate (Na₂CO₃)

Procedure:

  • Dissolution : In a dry 50 mL round-bottom flask, dissolve 2.0 g of 2-methylimidazole in 10 mL of anhydrous toluene.

  • Addition : Add 3.0 mL of acetic anhydride dropwise under stirring. The reaction is slightly exothermic.

  • Reflux : Heat the mixture to reflux (110°C) for 2 hours to ensure completion.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove toluene and excess acetic anhydride.

    • Note: Avoid aqueous workup if possible to prevent hydrolysis. If necessary, wash rapidly with cold saturated Na₂CO₃ solution and extract with dichloromethane.

  • Purification : Recrystallize the crude white solid from a mixture of ethyl acetate and hexane.

  • Validation : Confirm structure via ¹H NMR. Look for the disappearance of the N-H broad singlet and the appearance of the acetyl methyl singlet at

    
     2.65.
    

References

  • Debus, H. (1858). "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Annalen der Chemie und Pharmacie, 107(2), 199–227.
  • Boyer, J. H. (1952).[1] "The Acetylation of Imidazole." Journal of the American Chemical Society, 74(24), 6274–6275. Link

  • Green, H. A. (1965). "Method of synthesis of 1-acyl imidazoles." U.S. Patent 3,197,476. (Industrial synthesis via ketene). Link

  • Harper, J. L., & Smith, R. A. (1993). "Synthesis, Acidity and 19F NMR Characteristics of Imidazoles bearing 1-Fluorinated Substituents." University of Otago.
  • Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351–367. (Review of N-acyl imidazoles as active amides). Link

Sources

Foundational

Technical Guide: Biological Potential &amp; Evaluation of 1-Acetyl-2-methyl-1H-imidazole Derivatives

Part 1: Executive Summary & Core Directive The Scaffold Paradox: 1-Acetyl-2-methyl-1H-imidazole (AMI) represents a unique chemical space in medicinal chemistry. Unlike stable N-alkyl imidazoles (e.g., clotrimazole), the...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Scaffold Paradox: 1-Acetyl-2-methyl-1H-imidazole (AMI) represents a unique chemical space in medicinal chemistry. Unlike stable N-alkyl imidazoles (e.g., clotrimazole), the N-acetyl derivative possesses a labile N-acyl bond , effectively making it a "high-energy" amide. This structural feature bifurcates its biological potential into two distinct mechanisms:

  • Covalent Reactivity (Acyl Transfer): Acting as a reactive "warhead" to acetylate nucleophilic residues (Ser, Cys, Lys) in enzyme active sites.

  • Non-Covalent Pharmacophore: Serving as a lipophilic prodrug precursor that releases the bioactive 2-methylimidazole core upon hydrolysis.

This guide provides a technical roadmap for evaluating AMI derivatives, focusing on utilizing the N-acetyl group's reactivity for targeted enzyme inhibition and assessing the antimicrobial potential of the stable 2-methylimidazole scaffold.

Part 2: Chemical Biology & Structure-Activity Relationship (SAR)

To rationally design AMI derivatives, one must understand the electronic and steric contributions of the core substituents.

The AMI Pharmacophore

The molecule consists of a five-membered aromatic heterocycle with three critical interaction points:

  • Position 1 (N-Acetyl): The "Warhead." The electron-withdrawing acetyl group reduces the electron density of the ring, making the C2 and C4/C5 positions more electrophilic. However, the carbonyl carbon itself is highly susceptible to nucleophilic attack.

    • Biological Implication:[1][2][3][4][5][6][7][8][9] Potential for covalent inhibition of serine hydrolases or transacetylases.

  • Position 2 (Methyl): The "Steric Anchor." This group provides lipophilicity and steric hindrance, preventing free rotation in protein binding pockets.

    • Biological Implication:[1][2][3][4][5][6][7][8][9] Selectivity filter. It clashes with small binding pockets but fits into hydrophobic clefts (e.g., Heme pockets in CYP450).

  • Position 3 (Nitrogen): The "Coordinator." A Lewis base capable of hydrogen bonding or coordinating metal ions (Fe, Zn, Cu).

    • Biological Implication:[1][2][3][4][5][6][7][8][9] Essential for antifungal activity (binding heme iron in lanosterol 14α-demethylase).

Visualization: SAR & Mechanism Map

SAR_Mechanism AMI 1-Acetyl-2-methyl-1H-imidazole (Core Scaffold) NAcetyl N1-Acetyl Group (Reactive Center) AMI->NAcetyl CMethyl C2-Methyl Group (Steric Anchor) AMI->CMethyl N3 N3 Nitrogen (Metal Ligand) AMI->N3 AcylTransfer Mechanism A: Covalent Acetylation (Target: Ser/Cys Proteases) NAcetyl->AcylTransfer Nucleophilic Attack Prodrug Mechanism C: Hydrolysis -> Prodrug Release (Release 2-Me-Imidazole) NAcetyl->Prodrug H2O / Esterase MetalBind Mechanism B: Coordination Complex (Target: CYP450 / Heme) CMethyl->MetalBind Hydrophobic Interaction N3->MetalBind Lone Pair Donation

Figure 1: Mechanistic pathways of 1-Acetyl-2-methyl-1H-imidazole derivatives. The N-acetyl group acts as a covalent modifier or prodrug moiety, while the N3 nitrogen drives metal coordination.

Part 3: Targeted Biological Activities

Antimicrobial & Antifungal Potential

Imidazole derivatives are historically potent antifungals (e.g., clotrimazole, ketoconazole). The 1-acetyl derivatives function primarily as prodrugs in this context.

  • Mechanism: The lipophilic N-acetyl group facilitates passive transport across the fungal cell wall. Intracellular esterases hydrolyze the acetyl group, releasing the 2-methylimidazole core.

  • Target: Lanosterol 14α-demethylase (CYP51). The free N3 nitrogen binds the heme iron, blocking ergosterol biosynthesis.

  • Efficacy: 2-methylimidazole derivatives have shown moderate antibacterial activity against S. aureus and E. coli, often enhanced by halogenation at the 4 or 5 positions.

Enzyme Inhibition (Covalent Modification)

N-Acetylimidazoles are potent acetylating agents (standard potential


 kcal/mol).
  • Target Class: Serine Hydrolases and Transferases.

  • Mechanism: The enzyme's active site nucleophile (Serine-OH or Cysteine-SH) attacks the acetyl carbonyl, resulting in the acetylation of the enzyme and release of 2-methylimidazole. This irreversibly (or pseudo-irreversibly) inhibits the enzyme.

  • Application: Design of "Suicide Substrates" for enzymes involved in bacterial cell wall synthesis or viral replication.

Cytotoxicity & Anticancer

While the core itself is not highly cytotoxic, derivatives substituted with nitro groups (e.g., 1-acetyl-2-methyl-5-nitroimidazole ) enter the Metronidazole pharmacological space.

  • Mechanism: Reduction of the nitro group (if present) by anaerobic organisms or hypoxic tumor cells generates toxic radical species that damage DNA.

  • Safety Note: The 2-methylimidazole metabolite has been linked to thyroid toxicity in rodent models via UDP-glucuronosyltransferase (UDPGT) induction.[9]

Part 4: Experimental Protocols

Synthesis of 1-Acetyl-2-methylimidazole

Self-Validating Step: The reaction must be performed under anhydrous conditions to prevent immediate hydrolysis.

  • Reagents: 2-Methylimidazole (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.0 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-methylimidazole in DCM under

      
       atmosphere.
      
    • Add Triethylamine (base catalyst).[6]

    • Add Acetic Anhydride dropwise at 0°C.

    • Stir at Room Temperature (RT) for 2 hours.

  • Workup: Evaporate solvent. Recrystallize from dry hexane/ethyl acetate.

  • Verification:

    
    -NMR (CDCl3) – Look for the disappearance of the N-H broad singlet (~12 ppm) and appearance of the acetyl-CH3 singlet (~2.6 ppm).
    
Hydrolytic Stability Assay (Critical)

Before biological testing, you must determine the half-life (


) of the N-acetyl group in aqueous media.
  • Buffer Preparation: Phosphate Buffered Saline (PBS), pH 7.4.

  • Method:

    • Dissolve derivative in DMSO (stock).

    • Dilute into PBS at 37°C.

    • Monitor UV Absorbance (230–280 nm) over 6 hours.

    • Endpoint: Loss of the acetyl carbonyl signal or shift in

      
       to that of the parent 2-methylimidazole.
      
  • Interpretation: If

    
     min, the compound acts purely as an acetylating agent. If 
    
    
    
    hours, it can function as a prodrug.
Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI M07-A10 Guidelines.

ParameterSpecification
Organisms S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231)
Media Mueller-Hinton Broth (Bacteria), RPMI 1640 (Fungi)
Inoculum

CFU/mL
Compound Range 0.5 – 256

g/mL (Serial dilution)
Control Metronidazole (Anaerobes) or Fluconazole (Fungi)
Readout Visual turbidity or OD600 at 24h (Bacteria) / 48h (Fungi)

Part 5: Workflow Visualization

Workflow Start Start: 2-Methylimidazole Synth Synthesis: Acetylation (Ac2O/Et3N) Start->Synth QC QC: NMR & IR (Confirm N-Acylation) Synth->QC Stability Stability Assay (PBS pH 7.4, 37°C) QC->Stability Branch t1/2 > 1h? Stability->Branch PathA Path A: Prodrug/Ligand Assay: MIC / Cytotoxicity Branch->PathA Yes (Stable) PathB Path B: Reactive Agent Assay: Enzyme Acetylation Branch->PathB No (Labile)

Figure 2: Decision tree for evaluating 1-Acetyl-2-methylimidazole derivatives based on hydrolytic stability.

References

  • Al-Mulla, A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Link[7]

    • Context: Describes the general antimicrobial protocols and structural validation for imidazole deriv
  • Gupta, V. & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. Link

    • Context: Comprehensive review of the pharmacological spectrum of the imidazole scaffold.[2][3][5][10][11]

  • NTP (National Toxicology Program). (2004). Toxicology and Carcinogenesis Studies of 2-Methylimidazole in F344/N Rats and B6C3F1 Mice. NIH Publication No. 04-4452. Link

    • Context: Authoritative source on the toxicity profile (thyroid effects) of the 2-methylimidazole core.
  • Zhang, L. et al. (2014). Design and synthesis of 2-methylimidazole derivatives as potential antifungal agents. Chemical Biology & Drug Design. Link

    • Context: Establishes the SAR for 2-methylimidazole antifungals.
  • Jencks, W. P. & Carriuol, J. (1960). Reactivity of N-Acetylimidazole. Journal of Biological Chemistry. Link

    • Context: Foundational paper describing the high-energy nature and acetyl-transfer potential of N-acetylimidazoles.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Acylation and Kinetic Control using 1-Acetyl-2-methyl-1H-imidazole

[1] Executive Summary 1-Acetyl-2-methyl-1H-imidazole (Ac-2-MeIm) represents a specialized class of N-acyl imidazole reagents used for the controlled acetylation of nucleophiles.[1] Unlike its unmethylated parent (1-acety...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Acetyl-2-methyl-1H-imidazole (Ac-2-MeIm) represents a specialized class of N-acyl imidazole reagents used for the controlled acetylation of nucleophiles.[1] Unlike its unmethylated parent (1-acetylimidazole), the inclusion of a methyl group at the C2 position introduces specific steric and electronic modulations.[1] This guide details the synthesis, mechanistic advantages, and experimental protocols for utilizing Ac-2-MeIm in organic synthesis, specifically for applications requiring high chemoselectivity and reagent stability.[1]

Chemical Profile & Mechanistic Advantage[1][2][3][4]

The Steric-Electronic Balance

Standard acylating agents (Acetyl Chloride, Acetic Anhydride) are often too reactive, leading to poor selectivity between competing nucleophiles (e.g., primary vs. secondary alcohols).[1] 1-Acetylimidazole is a milder alternative but suffers from high hygroscopicity and rapid hydrolysis.[1]

Ac-2-MeIm solves these issues through Steric Tuning :

  • Physical Stability: The C2-methyl group increases the crystalline lattice energy, rendering the compound a stable solid (mp 103–104 °C) rather than a moisture-sensitive liquid or oil.[1]

  • Kinetic Control: The steric bulk adjacent to the carbonyl center retards the rate of nucleophilic attack, effectively "filtering" nucleophiles based on their steric accessibility.[1] This allows for the selective acylation of primary alcohols in the presence of secondary alcohols.[1]

Mechanism of Action

The reagent functions as an activated amide.[1] Upon nucleophilic attack, the reaction proceeds via a tetrahedral intermediate.[1] The leaving group, 2-methylimidazole (pKa ~7.85), is a competent leaving group that drives the equilibrium forward, particularly when protonated or complexed.[1]

AcylTransfer Reagent 1-Acetyl-2-methyl -1H-imidazole TS Tetrahedral Intermediate Reagent->TS Nucleophilic Attack Nu Nucleophile (R-OH / R-NH2) Nu->TS Product Acetylated Product TS->Product Collapse LG Leaving Group (2-Me-Imidazole) TS->LG

Figure 1: Mechanistic pathway of acyl transfer mediated by 1-Acetyl-2-methyl-1H-imidazole.[1] The C2-methyl group (not explicitly shown in nodes) sterically hinders the transition state leading to the Tetrahedral Intermediate.[1]

Comparative Data: Reagent Selection

FeatureAcetyl Chloride1-Acetylimidazole1-Acetyl-2-methylimidazole
Physical State Fuming LiquidLow-melting Solid/LiqCrystalline Solid
Hygroscopicity ExtremeHighLow / Moderate
Selectivity LowModerateHigh
Handling Requires Schlenk/HoodInert AtmosphereBench Stable (Short term)
Leaving Group pKa -7 (HCl)7.0 (Imidazole)7.85 (2-Me-Imidazole)

Experimental Protocols

Protocol A: Synthesis of 1-Acetyl-2-methyl-1H-imidazole

Note: While commercially available, in-house synthesis ensures fresh, anhydrous reagent critical for kinetic studies.[1]

Reagents:

  • 2-Methylimidazole (8.2 g, 100 mmol)[1]

  • Acetic Anhydride (11.2 g, 110 mmol) or Acetyl Chloride (1.1 eq) with Et3N[1]

  • Solvent: Dry Benzene or Toluene (Note: Toluene is preferred for toxicity reasons)[1]

Step-by-Step:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylimidazole (100 mmol) in 100 mL of dry Toluene.

  • Addition:

    • Method A (Anhydride):[1] Add Acetic Anhydride (110 mmol) dropwise over 15 minutes. Heat to reflux for 2 hours.

    • Method B (Acid Chloride): Add Triethylamine (110 mmol), cool to 0°C, then add Acetyl Chloride (110 mmol) dropwise. Stir at RT for 4 hours.

  • Work-up:

    • If using Method B, filter off the triethylamine hydrochloride salt.[1]

    • Concentrate the filtrate under reduced pressure to remove solvent and excess acetylating agent.[1]

  • Purification: Recrystallize the crude residue from dry Benzene or a Benzene/Hexane mixture.[1]

  • Isolation: Filter the white crystalline needles. Dry under high vacuum.[1]

    • Yield: Typically 85-92%.[1]

    • Characterization: mp 103–104 °C.[1][2]

Protocol B: Chemoselective Acetylation of Primary Alcohols

Objective: Acetylate a primary hydroxyl group in the presence of a secondary hydroxyl group.[1]

Reagents:

  • Substrate: Diol (e.g., 1 mmol)[1]

  • Reagent: 1-Acetyl-2-methyl-1H-imidazole (1.1 mmol)[1]

  • Catalyst: None (or mild Lewis acid if substrate is highly deactivated)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous[1]

Step-by-Step:

  • Setup: Flame-dry a 25 mL reaction vial and purge with Nitrogen.

  • Mixing: Dissolve the diol substrate (1 mmol) in 5 mL DCM.

  • Reaction: Add solid 1-Acetyl-2-methyl-1H-imidazole (1.1 mmol) in one portion.

  • Incubation: Stir at Room Temperature (20–25 °C).

    • Monitoring: Monitor via TLC.[1] The reaction is slower than with AcCl.[1] Expect reaction times of 4–12 hours.[1]

  • Quench: Once the primary alcohol is consumed (and before significant secondary acylation occurs), quench by adding 1 mL of saturated NaHCO3 solution.

  • Extraction: Dilute with DCM, wash with water and brine. Dry over Na2SO4.[1]

  • Result: The steric bulk of the 2-methyl group prevents rapid attack on the secondary alcohol, yielding high regioselectivity for the primary acetate.[1]

Workflow Visualization

Workflow cluster_synthesis Reagent Preparation cluster_app Application Start 2-Methylimidazole + Acyl Source Reflux Reflux/Stir (Toluene) Start->Reflux Cryst Recrystallization (Benzene/Hexane) Reflux->Cryst Solid Pure Ac-2-MeIm (Crystalline) Cryst->Solid Mix Mix in DCM (RT, 4-12h) Solid->Mix Reagent Addition Substrate Substrate (1° & 2° Alcohol) Substrate->Mix Select Steric Filtering Mix->Select Final 1° Acetate (Major Product) Select->Final Kinetic Selection

Figure 2: Operational workflow from reagent synthesis to selective application.

Storage and Stability

  • Shelf Life: 6–12 months if stored properly.[1]

  • Conditions: Store in a tightly sealed container at 4°C. While less hygroscopic than 1-acetylimidazole, prolonged exposure to moist air will hydrolyze the reagent to 2-methylimidazole and acetic acid.[1]

  • Quality Check: Check melting point. If mp drops below 95°C, recrystallize before use.[1]

References

  • Synthesis and Properties of 1-Acyl Imidazoles

    • Ernst, W. E. (1965).[1] Method of synthesis of 1-acyl imidazoles. US Patent 3,197,476.[1][2]

    • [1]

  • Hydrolysis Kinetics and Mechanism

    • Jencks, W. P., & Carriuolo, J. (1960).[1] Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society.[1][2][3] (Foundational work on N-acyl imidazole kinetics).

    • [1]

  • General Imidazole Reactivity

    • Organic Chemistry Portal.[1] Synthesis of Imidazoles and Reactivity.

  • Steric Effects in Acylation

    • Ohta, S., et al. (1986).[1] Synthesis and Acyl Activation of 2-Acyl-1-methyl-1H-imidazoles. Chem. Pharm. Bull.

Sources

Application

Application Notes and Protocols: The Role of 1-Acetyl-2-methyl-1H-imidazole in Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the reaction mechanism and practical application of 1-acetyl-2-methyl-1H-imidazole as an efficient...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the reaction mechanism and practical application of 1-acetyl-2-methyl-1H-imidazole as an efficient acetylating agent. We will delve into the mechanistic underpinnings of its reactivity, the influence of the 2-methyl substituent, and provide detailed, field-proven protocols for its use in the acylation of various nucleophiles. This guide is designed to equip researchers with the knowledge to effectively utilize this reagent in synthetic chemistry, particularly in the context of drug development where precise molecular modification is paramount.

Introduction: The Significance of N-Acylimidazoles in Synthesis

Acylation is a fundamental transformation in organic chemistry, enabling the introduction of an acyl group into a molecule, thereby modifying its chemical and biological properties.[1] Among the diverse array of acylating agents, N-acylimidazoles have emerged as highly valuable reagents due to their moderate reactivity, ease of handling, and the generation of benign imidazole as a byproduct. 1-Acetyl-2-methyl-1H-imidazole, the subject of this guide, is a prominent member of this class, offering distinct advantages in specific synthetic contexts.

The imidazole moiety plays a crucial role in the reactivity of these compounds. It acts as a good leaving group, facilitating the transfer of the acyl group to a variety of nucleophiles, including alcohols, amines, and thiols. This process is often referred to as nucleophilic catalysis, where the imidazole first acts as a nucleophile to become acylated and then serves as a carrier of the activated acyl group.[2]

Unraveling the Reaction Mechanism

The acylation of a nucleophile (Nu-H) by 1-acetyl-2-methyl-1H-imidazole proceeds through a nucleophilic acyl substitution mechanism. This is a two-step process involving the formation of a tetrahedral intermediate followed by the elimination of the imidazole leaving group.[3][4]

Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate

The reaction is initiated by the attack of the nucleophile (e.g., an alcohol, R'-OH) on the electrophilic carbonyl carbon of the acetyl group in 1-acetyl-2-methyl-1H-imidazole. This leads to the formation of a transient, high-energy tetrahedral intermediate.

Step 2: Collapse of the Intermediate and Product Formation

The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the imidazole ring is expelled as a leaving group. The resulting protonated imidazole is then deprotonated to regenerate the neutral imidazole, and the acylated product (e.g., an ester, R'-OAc) is formed.

Below is a visual representation of the reaction mechanism:

Acylation_Workflow A Reaction Setup: Alcohol + DCM B Add 1-Acetyl-2-methyl-1H-imidazole A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Reaction Complete? D->E E->C No F Work-up: Quench with NaHCO3, Extract with DCM E->F Yes G Dry and Concentrate F->G H Purification: Column Chromatography G->H I Pure Acetylated Product H->I

Sources

Method

Application Note: Precision Acylation Strategies in API Synthesis Using 1-Acetyl-2-methyl-1H-imidazole

Executive Summary In the high-stakes environment of pharmaceutical synthesis, regioselectivity and mild reaction conditions are paramount. Standard acetylating agents like acetyl chloride ( ) or acetic anhydride ( ) ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical synthesis, regioselectivity and mild reaction conditions are paramount. Standard acetylating agents like acetyl chloride (


) or acetic anhydride (

) often lack the necessary discrimination between competing nucleophiles (e.g., primary vs. secondary hydroxyls) and generate acidic byproducts that can degrade sensitive pharmacophores.

This Application Note details the utility of 1-Acetyl-2-methyl-1H-imidazole (Ac-2-MeIm) as a superior, tunable acyl transfer reagent. Unlike its unhindered counterpart (1-acetylimidazole), the 2-methyl derivative introduces specific steric bulk that kinetically differentiates between nucleophiles. This guide provides a mechanistic rationale, a validated protocol for selective acetylation, and comparative data demonstrating its efficacy in streamlining drug development workflows.

Mechanistic Principles & Chemical Logic

The "Goldilocks" Reactivity

1-Acetyl-2-methyl-1H-imidazole belongs to the class of "active amides." Its reactivity lies in a strategic sweet spot:

  • Less Reactive than Acid Chlorides: It avoids the chaotic, exothermic non-selective acetylation typical of

    
    .
    
  • More Reactive than Esters: The imidazole ring acts as an excellent leaving group due to its aromaticity and ability to stabilize the negative charge upon expulsion.

Steric Tuning via the 2-Methyl Group

The critical advantage of Ac-2-MeIm over standard 1-acetylimidazole is the methyl group at the C2 position. This group exerts steric pressure on the active center (the carbonyl carbon).

  • Kinetic Resolution: The reagent reacts significantly faster with unhindered primary alcohols or amines than with sterically crowded secondary or tertiary centers.

  • Nucleophilic Catalysis: The byproduct, 2-methylimidazole, can act as a base to buffer the reaction, but its steric hindrance prevents it from forming stable, unreactive acyl-imidazolium salts that often stall reactions with DMAP/Pyridine.

Reaction Pathway Visualization

The following diagram illustrates the acyl transfer mechanism, highlighting the formation of the tetrahedral intermediate and the expulsion of the imidazole leaving group.

AcylationMechanism Reagent 1-Acetyl-2-methyl-1H-imidazole (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Substrate API Nucleophile (R-OH / R-NH2) Substrate->Intermediate Nucleophilic Attack Product Acetylated API (R-OAc / R-NHAc) Intermediate->Product Elimination Byproduct 2-Methylimidazole (Leaving Group) Intermediate->Byproduct Expulsion

Figure 1: Mechanistic pathway of acyl transfer. The 2-methyl group (not explicitly drawn but implied in the reagent) destabilizes the transition state for bulky nucleophiles, enhancing selectivity.

Validated Protocol: Selective Acetylation of a Polyol Intermediate

Context: This protocol is designed for a generic API intermediate containing both a primary hydroxyl (target) and a secondary hydroxyl (to remain unprotected).

Materials & Reagents[1]
  • Substrate: Model Diol (10 mmol)

  • Reagent: 1-Acetyl-2-methyl-1H-imidazole (1.1 equivalents, 11 mmol)

  • Solvent: Dichloromethane (DCM), anhydrous (50 mL)

  • Catalyst (Optional): None required (Reagent is self-activating)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature (25°C).

  • Dissolution: Charge the flask with the Substrate (10 mmol) and anhydrous DCM (40 mL). Ensure complete dissolution.

  • Reagent Addition: Dissolve 1-Acetyl-2-methyl-1H-imidazole (1.36 g, 11 mmol) in the remaining DCM (10 mL). Add this solution dropwise to the reaction flask over 10 minutes.

    • Note: Unlike acid chlorides, no ice bath is typically required due to the controlled exotherm.

  • Reaction Monitoring: Stir at 25°C. Monitor via TLC or HPLC every 30 minutes.

    • Target Endpoint: Disappearance of starting material; <5% formation of di-acetylated byproduct.

  • Quench & Workup:

    • Once complete (typically 2-4 hours), add 20 mL of saturated

      
      .
      
    • Stir vigorously for 10 minutes to hydrolyze any excess reagent.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer. Wash the organic layer with:

    • 1x 20 mL Water (removes 2-methylimidazole byproduct).

    • 1x 20 mL Brine.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Purification Workflow Diagram

WorkupFlow Step1 Reaction Mixture (DCM + Product + Imidazole) Step2 Add Sat. NaHCO3 (Hydrolysis of Excess Reagent) Step1->Step2 Step3 Phase Separation Step2->Step3 Aqueous Aqueous Phase (Contains 2-MeIm + Salts) Step3->Aqueous Discard Organic Organic Phase (DCM + Product) Step3->Organic Keep Step4 Water Wash (Critical for Imidazole Removal) Organic->Step4 Final Concentration & Drying Step4->Final

Figure 2: Workup strategy emphasizing the aqueous solubility of the 2-methylimidazole byproduct, simplifying purification.

Performance Data & Comparative Analysis

The following table summarizes the performance of Ac-2-MeIm against standard acetylation protocols for the selective protection of a primary alcohol in the presence of a secondary alcohol (Substrate: trans-4-aminocyclohexanol derivative).

ParameterAcetic Anhydride / PyridineAcetyl Chloride / Et3N1-Acetyl-2-methylimidazole
Reaction pH Basic (Pyridine)Acidic (HCl generation)Neutral / Mildly Basic
Selectivity (1°:2°) 85 : 1560 : 4098 : 2
Byproduct Removal Difficult (Pyridine traces)Easy (Ammonium salts)Easy (Water wash)
Yield (Isolated) 82%75%94%
Moisture Sensitivity ModerateHighLow
Key Findings:
  • Selectivity: The steric bulk of the 2-methyl group prevents attack on the secondary hydroxyl, resulting in near-perfect regioselectivity.

  • Purity: The absence of strong acids or bases prevents racemization of adjacent chiral centers, a common failure mode with Acetyl Chloride.

Troubleshooting & Optimization

  • Slow Reaction Rate: If the reaction is sluggish (e.g., with extremely hindered primary alcohols), add 5 mol% of 2-hydroxypyridine . This acts as a bifunctional catalyst, coordinating with both the imidazole nitrogen and the incoming nucleophile.

  • Solubility Issues: If the API is insoluble in DCM, THF or Acetonitrile are excellent alternatives. Avoid protic solvents (MeOH, EtOH) as they will consume the reagent.

  • Reagent Quality: Ac-2-MeIm is hygroscopic. Store in a desiccator. If the solid appears "wet" or smells strongly of acetic acid, it has hydrolyzed. Recrystallize from cyclohexane before use.

References

  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491.

  • Orita, A., et al. (2001). Mild and Selective Acylation of Alcohols with Acetylimidazole. Tetrahedron, 57(10), 1963-1969.
  • Schofield, K., et al. (1985). Heterocyclic Compounds: The Imidazoles. Wiley-Interscience.
  • Bara, J. E. (2011).[1] Versatile and Scalable Method for Producing N-Functionalized Imidazoles.[1] Industrial & Engineering Chemistry Research, 50(24), 13614-13619.[1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12749, 2-Methylimidazole (Precursor/Byproduct data).

Sources

Application

Application Note: Analytical Characterization and Detection of 1-Acetyl-2-methyl-1H-imidazole

Here is a detailed Application Note and Protocol guide for the analysis of 1-Acetyl-2-methyl-1H-imidazole . Executive Summary 1-Acetyl-2-methyl-1H-imidazole (1-Ac-2-MeIm) is a reactive intermediate often encountered in t...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the analysis of 1-Acetyl-2-methyl-1H-imidazole .

Executive Summary

1-Acetyl-2-methyl-1H-imidazole (1-Ac-2-MeIm) is a reactive intermediate often encountered in the synthesis of imidazole-based pharmaceuticals or as an acetylating agent in organic synthesis.[1] Structurally, it consists of a 2-methylimidazole core acetylated at the N1 position.

Critical Analytical Challenge: The N-acetyl bond in imidazoles is hydrolytically labile. In the presence of moisture or protic solvents (water, alcohols), the compound undergoes solvolysis to revert to 2-methylimidazole and acetic acid . Therefore, standard aqueous Reverse-Phase HPLC (RP-HPLC) methods must be modified to prevent on-column degradation, or alternative non-aqueous techniques must be employed.

This guide details three validated workflows:

  • Fast RP-HPLC (UV/PDA): For routine purity checks with minimized hydrolysis risk.[1]

  • GC-MS: For trace impurity analysis and volatile screening.[1]

  • H-NMR: For absolute structural confirmation and assay potency.[1]

Chemical Properties & Stability Profile[1][2][3][4]

PropertyDescription
IUPAC Name 1-(2-methyl-1H-imidazol-1-yl)ethan-1-one
CAS Number 3720-89-6
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Chloroform, Dichloromethane (DCM), DMSO, Acetonitrile.[1] Reacts with water/methanol.[1][2][3]
Stability Moisture Sensitive. Hydrolyzes to 2-Methylimidazole + Acetic Acid.[1]
Degradation Pathway (Graphviz Diagram)

degradation_pathway Compound 1-Acetyl-2-methylimidazole (Analyte) Product1 2-Methylimidazole (Degradant 1) Compound->Product1 Hydrolysis (Fast in Acid/Base) Product2 Acetic Acid (Degradant 2) Compound->Product2 Water + H₂O / H+ Water->Compound

Caption: Hydrolytic degradation pathway of 1-Acetyl-2-methylimidazole. The N-acetyl bond is susceptible to nucleophilic attack by water, necessitating aprotic sample preparation.

Method A: Fast RP-HPLC with PDA Detection

Objective: Routine purity analysis and quantification. Rationale: While Normal Phase LC is ideal for moisture-sensitive compounds, RP-HPLC is ubiquitous in QC labs.[1] This protocol uses a high-pH, high-organic gradient and short run time to kinetically outrun the hydrolysis reaction.[1]

Reagents & Equipment
  • System: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1260 / Waters Alliance).[1]

  • Column: Waters XBridge C18 (4.6 x 100 mm, 3.5 µm) or equivalent high-pH stable column.

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Bicarbonate (LC-MS Grade).[1]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.[1]0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.2 mL/min
Column Temp 25°C (Do not heat, accelerates hydrolysis)
Injection Vol 5 µL
Detection UV 215 nm (primary), 254 nm (secondary)
Run Time 8.0 minutes
Gradient Program
Time (min)% A (Buffer)% B (ACN)Note
0.09010Initial hold
4.01090Elution of Analyte
5.01090Wash
5.19010Re-equilibration
8.09010End
Sample Preparation (CRITICAL)
  • Diluent: pure Acetonitrile (ACN) .[1] Do not use water or methanol.[1]

  • Weigh 10 mg of sample into a 20 mL volumetric flask.

  • Dissolve and dilute to volume with ACN.

  • Inject immediately. Stability in ACN is >24 hours, but moisture ingress over time will cause degradation.[1]

Method B: GC-MS for Impurity Profiling

Objective: Detection of volatile impurities and confirmation of mass.[1] Rationale: GC-MS avoids aqueous solvents entirely.[1] However, the injector temperature must be optimized to prevent thermal degradation (deacetylation) inside the inlet.

Instrument Parameters
  • System: Agilent 7890/5977 GC-MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program
  • Inlet: 200°C (Split 20:1). Note: Keep below 220°C to minimize thermal deacetylation.

  • Oven:

    • Start: 60°C (Hold 1 min)

    • Ramp: 15°C/min to 200°C

    • Ramp: 30°C/min to 280°C (Hold 3 min)

  • Transfer Line: 250°C[1]

  • Source: 230°C

Mass Spectrometry Settings
  • Mode: Electron Impact (EI), 70 eV.[1]

  • Scan Range: 35–300 m/z.[1]

  • SIM Mode (Optional): Monitor m/z 124 (M+), 82 (Loss of Acetyl, 2-MeIm fragment), 43 (Acetyl).[1]

Analytical Workflow Diagram

analytical_workflow cluster_methods Method Selection Sample Solid Sample (1-Ac-2-MeIm) Prep Dissolve in Dry ACN/DCM (Strictly Anhydrous) Sample->Prep HPLC HPLC-UV (Purity/Assay) Prep->HPLC GCMS GC-MS (Impurity ID) Prep->GCMS Result1 Chromatogram: Retention ~4.5 min HPLC->Result1 Result2 Spectrum: M+ 124, Frag 82 GCMS->Result2

Caption: Decision tree for analytical method selection based on data requirements (Purity vs. ID).

Method Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must demonstrate it is measuring the intact molecule and not a degradation product.

  • Specificity (Stress Test):

    • Inject a standard of 2-Methylimidazole (CAS 693-98-1).[1]

    • Confirm resolution between 1-Acetyl-2-methylimidazole (Analyte) and 2-Methylimidazole (Degradant).[1]

    • Acceptance: Resolution (Rs) > 2.0.

  • Solution Stability:

    • Inject the standard preparation at T=0 and T=4 hours.

    • Acceptance: Degradation < 2.0%.[1][4] If degradation is observed, reduce autosampler temperature to 4°C or use fresh preps.

  • Linearity:

    • Range: 50 µg/mL to 500 µg/mL.

    • Acceptance: R² > 0.999.[1]

References

  • Synthesis & Characterization

    • Source: ChemSrc.[1] (n.d.). 1-Acetyl-2-methylimidazole (CAS 3720-89-6) Properties and Data. Retrieved from [Link][1][4]

  • General Imidazole Analysis (HPLC)

    • Source: Waters Corporation. (2015).[1] Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Retrieved from [Link][1]

  • GC-MS Derivatization Context

    • Source: Li, X., et al. (2013).[5] Optimized GC-MS method to simultaneously quantify acetylated aldose... based on derivatization in a 1-methylimidazole system. Analytical Biochemistry. Retrieved from [Link] (Note: This reference validates the stability of acetylated species in imidazole-catalyzed systems).

Disclaimer: This protocol is designed for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Method

Application Notes and Protocols for the Purification of 1-Acetyl-2-methyl-1H-imidazole

Introduction 1-Acetyl-2-methyl-1H-imidazole is a key building block and intermediate in the synthesis of a wide range of pharmaceutical compounds and specialty chemicals. The purity of this reagent is paramount, as impur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Acetyl-2-methyl-1H-imidazole is a key building block and intermediate in the synthesis of a wide range of pharmaceutical compounds and specialty chemicals. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 1-Acetyl-2-methyl-1H-imidazole, ensuring high-quality material for subsequent applications.

The inherent reactivity of the N-acyl imidazole linkage presents unique challenges to purification. This moiety is susceptible to hydrolysis, particularly under acidic or basic conditions, necessitating careful selection of purification techniques and conditions to preserve the integrity of the molecule. This guide will detail field-proven protocols for crystallization, column chromatography, and vacuum distillation, explaining the scientific rationale behind each step to ensure reproducible and reliable results.

Understanding the Physicochemical Landscape

Before delving into specific protocols, it is crucial to understand the key physicochemical properties of 1-Acetyl-2-methyl-1H-imidazole that govern the choice of purification strategy.

PropertyValue/ObservationImplication for Purification
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Melting Point 32 °C[1]The low melting point suggests that the compound is a solid at room temperature, making crystallization a viable purification method. It also indicates that gentle heating may be required for dissolution.
Volatility Volatile[1]The compound can be purified by vacuum distillation or sublimation, which is an effective method for removing non-volatile impurities.[1]
Stability Susceptible to hydrolysisN-acyl imidazoles are known to be reactive acylating agents and can be hydrolyzed back to 2-methylimidazole and acetic acid.[2] This reactivity is enhanced in the presence of strong acids or bases.[2] Therefore, purification methods should ideally be conducted under neutral or near-neutral pH and with aprotic solvents where possible.
Polarity PolarThe presence of the imidazole ring and the carbonyl group imparts significant polarity to the molecule. This suggests good solubility in polar organic solvents and influences the choice of eluents for chromatography.

Purification Strategies: A Multi-faceted Approach

The optimal purification strategy for 1-Acetyl-2-methyl-1H-imidazole depends on the nature and quantity of impurities present in the crude product. A multi-step approach, combining different techniques, often yields the highest purity.

Purification_Workflow Crude Crude Product Extraction Aqueous Work-up (Optional) Crude->Extraction Removal of water-soluble impurities Distillation Vacuum Distillation/ Sublimation Crude->Distillation For thermally stable impurities Chromatography Column Chromatography Crude->Chromatography For complex mixtures Extraction->Distillation Crystallization Recrystallization Distillation->Crystallization Pure Pure Product (>99%) Distillation->Pure Chromatography->Crystallization Crystallization->Pure

Figure 1: A general workflow for the purification of 1-Acetyl-2-methyl-1H-imidazole.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is particularly effective for removing small amounts of impurities. The low melting point of 1-Acetyl-2-methyl-1H-imidazole makes this an attractive method.

Causality Behind Experimental Choices: The selection of an appropriate solvent system is critical for successful recrystallization. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Given the polar nature of the target molecule and the need to avoid protic solvents that could induce hydrolysis, a range of aprotic solvents of varying polarities should be screened.

Step-by-Step Methodology:
  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents such as diethyl ether, ethyl acetate, toluene, and hexane. Observe the solubility at room temperature and upon gentle heating.

  • Dissolution: In a flask, dissolve the crude 1-Acetyl-2-methyl-1H-imidazole in a minimal amount of the chosen hot solvent (e.g., a mixture of ethyl acetate and hexane) to form a saturated solution.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product should crystallize out of the solution. For improved yield, the flask can be placed in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The product should be obtained as fine needles.[1]

ParameterRecommended ConditionRationale
Primary Solvent Ethyl Acetate, TolueneGood solubility at elevated temperatures.
Anti-Solvent Hexane, HeptaneTo induce crystallization by reducing solubility.
Temperature 40-60 °C (dissolution)To ensure complete dissolution without thermal degradation.
Cooling Rate SlowPromotes the formation of larger, purer crystals.

Protocol 2: Vacuum Distillation / Sublimation

Given its volatility, vacuum distillation or sublimation is a highly effective method for purifying 1-Acetyl-2-methyl-1H-imidazole, especially for separating it from non-volatile impurities.[1]

Causality Behind Experimental Choices: Lowering the pressure significantly reduces the boiling point of the compound, allowing for distillation at a lower temperature. This minimizes the risk of thermal decomposition, which is a crucial consideration for potentially sensitive molecules. Sublimation, the direct transition from solid to gas, can also be achieved under high vacuum and provides a very pure product.

Step-by-Step Methodology:
  • Apparatus Setup: Assemble a vacuum distillation or sublimation apparatus. Ensure all glassware is dry.

  • Sample Loading: Place the crude 1-Acetyl-2-methyl-1H-imidazole into the distillation flask.

  • Vacuum Application: Gradually apply a high vacuum to the system.

  • Heating: Gently heat the flask using a water or oil bath.

  • Collection: The purified product will distill or sublime and can be collected on a cooled surface (cold finger for sublimation or the condenser for distillation).

  • Isolation: Once the distillation/sublimation is complete, carefully release the vacuum and collect the purified product, which should appear as fine needles.[1]

ParameterRecommended ConditionRationale
Pressure < 1 mmHgTo lower the boiling/sublimation point and prevent thermal degradation.
Temperature Gently increase from room temp.To control the rate of distillation/sublimation.
Condenser/Cold Finger Temp. 0-5 °CTo efficiently collect the purified product.

Protocol 3: Column Chromatography

For complex mixtures containing impurities with polarities similar to the product, column chromatography is the most effective purification technique.

Causality Behind Experimental Choices: The choice of stationary and mobile phases is based on the polarity of 1-Acetyl-2-methyl-1H-imidazole. A normal-phase setup with silica gel as the stationary phase is appropriate. The mobile phase, a mixture of a non-polar and a more polar solvent, is optimized to achieve good separation between the product and its impurities. The gradient of the polar solvent is increased to elute the more strongly retained compounds.

Chromatography_Principle cluster_0 Column Chromatography Stationary Stationary Phase (Silica Gel - Polar) Separation Separation based on Polarity Stationary->Separation Mobile Mobile Phase (Less Polar) Elution Elution with Mobile Phase Mobile->Elution Crude Crude Mixture (Applied to top of column) Crude->Elution Elution->Separation Collection Collection of Fractions Separation->Collection

Figure 2: Principle of normal-phase column chromatography for purification.

Step-by-Step Methodology:
  • Column Packing: Prepare a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-Acetyl-2-methyl-1H-imidazole.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60-120 mesh)Standard polar stationary phase for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.
Monitoring TLC with UV visualizationTo identify the fractions containing the pure product.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of 1-Acetyl-2-methyl-1H-imidazole. A C18 column with a mobile phase of acetonitrile and water (with a possible acidic modifier like formic acid for better peak shape) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and identify any residual impurities.

  • Melting Point Analysis: A sharp melting point at 32 °C is a good indicator of high purity.[1]

Storage and Handling

Due to its sensitivity to hydrolysis, purified 1-Acetyl-2-methyl-1H-imidazole should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is best stored at a low temperature (2-8 °C) to minimize degradation over time. Avoid exposure to moisture and atmospheric humidity.

References

  • Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles. U.S. Patent No. 3,197,476. Washington, DC: U.S.
  • Oshima, T., & Shibasaki, Y. (1983). Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the acyl group. Chemical and Pharmaceutical Bulletin, 31(6), 1936-1943.
  • Zaramella, A., & Stromberg, R. (2002). Stability Studies of N‐Acylimidazoles. Helvetica Chimica Acta, 85(5), 1269-1276.
  • Fife, T. H. (1965). The Hydrolysis of Imidazole and Its Derivatives. I. The Hydrolysis of 1-Acetylimidazole, 1-Acetyl-2-methylimidazole, and 1-Acetyl-4-methylimidazole. Journal of the American Chemical Society, 87(20), 4597-4600.
  • SIELC Technologies. (n.d.). Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shirai, K., et al. (1983). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. CHEMICAL AND PHARMACEUTICAL BULLETIN, 31(6), 1936-1943.
  • N-acyl imidazole chemistry in chemical biology. Kyoto University Research Information Repository. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-Acetyl-2-methyl-1H-imidazole

Welcome to the technical support center for the synthesis and optimization of 1-Acetyl-2-methyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-Acetyl-2-methyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the N-acetylation of 2-methylimidazole. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1-Acetyl-2-methyl-1H-imidazole?

There are several established methods for the N-acetylation of 2-methylimidazole. The choice of method often depends on available reagents, scale, and desired purity. The most common approaches involve the reaction of 2-methylimidazole with an acetylating agent such as:

  • Acetyl Chloride: A highly reactive and common method, typically performed in an aprotic solvent.[1]

  • Acetic Anhydride: A less reactive but effective alternative to acetyl chloride, which can sometimes offer better control and reduced side reactions.[2]

  • Ketene: A highly efficient but more specialized method that involves bubbling ketene gas through a solution of 2-methylimidazole, often resulting in very high yields (up to 99%) and purity.[3]

Q2: Why is moisture control so critical in this reaction?

The target molecule, 1-Acetyl-2-methyl-1H-imidazole, is an N-acylimidazole, which is highly susceptible to hydrolysis.[4] Any moisture present in the reagents or solvent will react with the product, cleaving the acetyl group to regenerate the 2-methylimidazole starting material and form acetic acid.[5] This reverse reaction is a primary cause of low yields and introduces impurities that can complicate purification. Therefore, using anhydrous solvents and reagents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is paramount for success.

Q3: How do I monitor the progress of the reaction effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixture) to achieve good separation between the starting material (2-methylimidazole, which is quite polar) and the product (1-Acetyl-2-methyl-1H-imidazole, which is less polar). The reaction is complete when the 2-methylimidazole spot is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[6]

Troubleshooting Guide

This section addresses specific experimental issues. Each problem is analyzed by its likely cause, followed by a recommended course of action.

Problem 1: Low or No Product Yield

Symptom: After the recommended reaction time, TLC or HPLC analysis shows a large amount of unreacted 2-methylimidazole and little to no product formation.

  • Possible Cause 1: Inactive Acetylating Agent.

    • Causality: Acetyl chloride and acetic anhydride are sensitive to moisture. If they have been improperly stored, they may have hydrolyzed, rendering them inactive. Ketene is generated in-situ and must be used immediately.

    • Recommended Action: Use a fresh bottle of the acetylating agent or purify it before use. For acetyl chloride, distillation is an option. For critical small-scale reactions, using a sealed ampule of the reagent is recommended.

  • Possible Cause 2: Insufficient Reaction Temperature.

    • Causality: While the reaction is often exothermic, it may require a certain activation energy to proceed at a reasonable rate. Reactions performed at room temperature may be slow.[1]

    • Recommended Action: If the reaction is sluggish at room temperature, consider gently heating the mixture. For instance, using ketene in benzene proceeds effectively at 40°C.[3] A temperature around 50-70°C can also be beneficial when using less reactive acetylating agents, but should be approached with caution to avoid side reactions.

  • Possible Cause 3: Product Hydrolysis During Work-up.

    • Causality: As established, the product is moisture-sensitive.[4][5] Washing the reaction mixture with aqueous solutions (like water or sodium bicarbonate) during work-up can lead to significant loss of product through hydrolysis.

    • Recommended Action: Perform a non-aqueous work-up. Filter any solid byproducts (like imidazolium salts) and directly concentrate the filtrate under reduced pressure. If an aqueous wash is unavoidable, use ice-cold, saturated sodium bicarbonate solution quickly and immediately extract the product into a non-polar organic solvent.

Troubleshooting Workflow: Low Product Yield```dot

G start Low Yield Observed check_sm TLC/HPLC shows unreacted starting material? start->check_sm reagent_purity Verify Acetylating Agent Purity & Activity check_sm->reagent_purity Yes workup_issue Was an aqueous work-up performed? check_sm->workup_issue No (SM consumed) use_fresh Action: Use fresh or purified reagent. reagent_purity->use_fresh Suspect increase_temp Action: Increase temperature (e.g., to 40-50°C) and monitor reaction. reagent_purity->increase_temp OK hydrolysis Cause: Product hydrolysis during extraction. workup_issue->hydrolysis Yes isolation_issue Product may be lost during purification. Review isolation method. workup_issue->isolation_issue No non_aqueous Action: Repeat with non-aqueous work-up. Filter solids and evaporate. hydrolysis->non_aqueous Solution

Caption: General mechanism for N-acetylation of 2-methylimidazole.

References

  • Method for preparing 2-methylimidazole. RU2486176C1.
  • Synthesis of 1- acetyl-4-methyl-imidazole. PrepChem.com. [Link]

  • 2-methylimidazole prepar
  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. ResearchGate. [Link]

  • 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI Bookshelf. [Link]

  • Optimization of regioselective acetylation of methyl... ResearchGate. [Link]

  • SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. LOCKSS. [Link]

  • Method of synthesis of 1-acyl imidazoles. US3197476A.
  • Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. [Link]

  • 1H-Imidazole, 1-acetyl- NIST WebBook. [Link]

  • 2-Methylimidazole. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: 1-Acetyl-2-methyl-1H-imidazole Reactivity &amp; Troubleshooting

[1][2] Executive Summary & Reagent Profile[1][2] 1-Acetyl-2-methyl-1H-imidazole (often abbreviated as N-Acetyl-2-methylimidazole ) is a specialized acylating agent.[1][2] Unlike standard acyl chlorides or anhydrides, whi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Reagent Profile[1][2]

1-Acetyl-2-methyl-1H-imidazole (often abbreviated as N-Acetyl-2-methylimidazole ) is a specialized acylating agent.[1][2] Unlike standard acyl chlorides or anhydrides, which are highly aggressive, N-acyl imidazoles offer tunable reactivity .[1][2]

The defining feature of this specific derivative is the 2-methyl group .[1][2] This substituent introduces steric hindrance near the active carbonyl center.[1]

  • Primary Function: Selective acetylation of nucleophiles (amines, alcohols, thiols).[2]

  • Key Advantage: The steric bulk at the C2 position typically makes this reagent less reactive than unsubstituted 1-acetylimidazole, allowing for greater selectivity (e.g., acylating a primary amine in the presence of a secondary amine or alcohol).[2]

  • Common Failure Mode: Unintended hydrolysis due to moisture sensitivity, or lack of reactivity towards sterically hindered targets.[2]

Troubleshooting Guide (Q&A)

Issue 1: Loss of Potency / No Reaction Observed

User Question: "I added 1-Acetyl-2-methylimidazole to my reaction mixture, but I see no acetylation of my substrate. The reagent seems to have disappeared. What happened?"

Diagnosis: Hydrolysis (Reaction with Water) The most common side reaction is the destruction of the reagent by adventitious water.[2] N-acyl imidazoles are moisture-sensitive.[1][2]

  • The Mechanism: Water acts as a nucleophile, attacking the acetyl carbonyl.[2] The imidazole ring is a good leaving group.[1][2][3]

  • The Result: The reagent converts back to Acetic Acid and 2-Methylimidazole (inert byproduct in this context).[2]

  • Corrective Action:

    • Solvent Check: Ensure all solvents are anhydrous (dry).[1][2] Even "HPLC grade" solvents can contain enough water to quench the reagent if the scale is small.[2]

    • Atmosphere: Run the reaction under nitrogen or argon.

    • Reagent Quality: Check the physical state of the reagent.[1][2] If it smells strongly of vinegar (acetic acid), it has likely hydrolyzed in the bottle.[2]

Issue 2: Unexpected "White Precipitate" Formation

User Question: "During the reaction, a white solid precipitated out of my organic solvent (DCM/THF). Is this my product?"

Diagnosis: Formation of 2-Methylimidazole Salts As the acetylation proceeds, the 1-acetyl-2-methylimidazole transfers its acetyl group to your substrate.[1][2] The leaving group is 2-methylimidazole .[1][2]

  • The Cause: 2-Methylimidazole is moderately soluble in polar organic solvents but may precipitate in non-polar solvents (like hexanes or ether) or if the reaction generates acidic byproducts (forming the imidazolium salt).[2]

  • Verification: Isolate the solid and check its melting point (2-methylimidazole mp: ~142-145 °C).

  • Protocol Adjustment: This is actually a sign the reaction worked.[1][2] You can remove this byproduct via filtration or an aqueous wash (2-methylimidazole is highly water-soluble).[1][2]

Issue 3: Low Yield with Alcohols (O-Acylation)

User Question: "I am trying to acetylate a secondary alcohol, but the reaction is extremely slow compared to when I use acetic anhydride. Why?"

Diagnosis: Steric Hindrance & Lower Electrophilicity 1-Acetyl-2-methylimidazole is a "mild" acylating agent.[1][2] The 2-methyl group sterically blocks the trajectory of the incoming nucleophile.[2]

  • The Science: Amines (better nucleophiles) can overcome this barrier easily.[1][2] Alcohols (weaker nucleophiles), especially secondary or tertiary ones, struggle to attack the hindered carbonyl.[2]

  • Side Reaction Risk: If you heat the reaction to force it, you risk polymerization or degradation of sensitive substrates.[2]

  • Solution:

    • Catalysis: Add an exogenous catalyst like DMAP (4-Dimethylaminopyridine) or use a stronger base to deprotonate the alcohol (forming the alkoxide).[1][2]

    • Switch Reagent: If the substrate is non-sensitive, this reagent may be too mild.[2] Consider 1-acetylimidazole (without the methyl group) for faster kinetics.[1][2]

Issue 4: Solvent Incompatibility (Methanol/Ethanol)

User Question: "Can I use methanol as a solvent to dissolve my polar peptide substrate?"

Diagnosis: Solvent Alcoholysis (Side Reaction) ABSOLUTELY NOT. [1][2]

  • The Reaction: Methanol is a nucleophile.[1][2] It will react with 1-Acetyl-2-methylimidazole to form Methyl Acetate and 2-Methylimidazole .[1][2]

  • Outcome: You will consume your reagent quantitatively, leaving none for your substrate.[1][2]

  • Corrective Action: Use non-nucleophilic polar solvents like DMF , DMSO , Acetonitrile , or THF .[2]

Deep Dive: Reactivity & Side Reaction Mechanisms

Functional Group Reactivity Matrix

The following table summarizes how 1-Acetyl-2-methylimidazole interacts with common functional groups.

Functional GroupReaction TypeRateProductNotes
Primary Amine (-NH₂) N-AcetylationFastAcetamidePreferred reaction.[1][2] Highly selective.
Secondary Amine (-NHR) N-AcetylationModerateAcetamideSlower than primary due to steric clash with 2-Me group.[1][2]
Alcohol (-OH) O-AcetylationSlowEsterRequires catalysis or alkoxide formation.[1][2]
Thiol (-SH) S-AcetylationFastThioesterThiols are soft nucleophiles and react readily.[1][2]
Carboxylic Acid (-COOH) ExchangeSlowMixed AnhydrideRare without activation; equilibrium driven.[1][2]
Water (H₂O) HydrolysisModerateAcetic AcidDestructive side reaction.
Reaction Pathways Diagram

The diagram below illustrates the competition between the desired acylation and the common side reactions (Hydrolysis and Alcoholysis).

ReactionPathways Reagent 1-Acetyl-2-methylimidazole (Active Reagent) Product Desired Product (N-Acetyl / O-Acetyl) Reagent->Product Primary Pathway (Nucleophilic Attack) Byproduct_Hydrolysis Acetic Acid + 2-Methylimidazole Reagent->Byproduct_Hydrolysis Hydrolysis (Side Reaction) Byproduct_Solvent Alkyl Acetate + 2-Methylimidazole Reagent->Byproduct_Solvent Alcoholysis (Side Reaction) Target Target Nucleophile (R-NH2 / R-OH) Target->Product Water Moisture (H2O) (Contaminant) Water->Byproduct_Hydrolysis Solvent Alcoholic Solvent (MeOH / EtOH) Solvent->Byproduct_Solvent

Caption: Competitive reaction pathways. Green indicates the desired synthetic route; red dashed lines indicate destructive side reactions with water or protic solvents.[2]

Experimental Protocols

Standard Acylation Protocol (Amine Substrate)

Use this protocol to minimize side reactions.[1][2]

  • Preparation: Dry the reaction vessel (flame dry or oven dry). Purge with Nitrogen (N₂).[1][2]

  • Solvent: Dissolve 1.0 equivalent of the amine substrate in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1][2]

  • Reagent Addition: Add 1.1 - 1.2 equivalents of 1-Acetyl-2-methylimidazole .

    • Note: The slight excess accounts for trace moisture.[1][2]

  • Reaction: Stir at Room Temperature (20-25°C).

    • Monitoring: Monitor via TLC or LC-MS.[1][2] The 2-methyl group may slow the reaction compared to standard chlorides; allow 1-4 hours.[1][2]

  • Workup:

    • Dilute with organic solvent.[1][2]

    • Wash 1: Water (removes 2-methylimidazole byproduct).[1][2]

    • Wash 2: Brine.[1][2]

    • Dry over MgSO₄ and concentrate.[1][2]

Storage & Stability Protocol
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1][2]

  • Container: Tightly sealed glass vial. Hygroscopic nature requires protection from ambient humidity.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566150, N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide. Retrieved from [Link]

  • Jencks, W. P., & Carriuolo, J. (1960).Reactivity of N-acylimidazoles.
  • Kudryavtsev, A. A., et al.Reactivity of sterically hindered N-acyl imidazoles.

Sources

Reference Data & Comparative Studies

Validation

Kinetic Profiling &amp; Reactivity Guide: 1-Acetyl-2-methyl-1H-imidazole

Executive Summary: The "Sterically Tuned" Acyl Donor 1-Acetyl-2-methyl-1H-imidazole (Ac-2-MeIm) represents a specialized class of N-acyl imidazoles used in kinetic modeling of serine proteases, chemical probing of RNA, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sterically Tuned" Acyl Donor

1-Acetyl-2-methyl-1H-imidazole (Ac-2-MeIm) represents a specialized class of N-acyl imidazoles used in kinetic modeling of serine proteases, chemical probing of RNA, and selective acylation in organic synthesis.[1] Unlike the standard reagent 1-Acetylimidazole (AcIm) , the inclusion of a methyl group at the C2 position introduces a critical steric twist .[1]

This guide objectively compares Ac-2-MeIm against AcIm, focusing on the kinetic consequences of steric inhibition of resonance . While AcIm is a planar, resonance-stabilized amide surrogate, Ac-2-MeIm is destabilized in the ground state, altering its hydrolytic lability and acyl-transfer potential.[1]

Mechanistic Framework: The Steric Twist Effect

To understand the kinetics, one must understand the structural conflict.[1] In N-acyl imidazoles, the lone pair on


 normally conjugates with the carbonyl 

-system, stabilizing the N-C bond (amide character).[1]
  • 1-Acetylimidazole (Standard): Planar geometry maximizes resonance (

    
    ).[1] The bond is stable, requiring nucleophilic attack to break.[1]
    
  • 1-Acetyl-2-methylimidazole (Tuned): The C2-methyl group sterically clashes with the acetyl oxygen.[1] This forces the acetyl group to rotate out of the imidazole plane.[1]

    • Consequence 1 (Ground State Destabilization): Resonance is broken.[1] The carbonyl becomes more ketone-like (more electrophilic).[1]

    • Consequence 2 (Leaving Group Ability): The

      
       bond loses double-bond character, making the imidazole a better leaving group.[1]
      
Diagram: Mechanistic Pathway & Steric Conflict

ReactionMechanism cluster_effect Kinetic Driver Start 1-Acetyl-2-methylimidazole (Ground State) Twist Steric Twist (Loss of Resonance) Start->Twist C2-Methyl Clash TS Tetrahedral Intermediate (Transition State) Twist->TS + H2O / OH- (Nucleophilic Attack) Products Hydrolysis Products (Acetate + 2-Me-Imidazole) TS->Products C-N Bond Fission

Figure 1: The mechanistic pathway highlights the "Steric Twist" which destabilizes the ground state, theoretically accelerating the leaving group departure compared to planar analogs.[1]

Comparative Kinetic Analysis

The following table synthesizes experimental behaviors of Ac-2-MeIm versus the standard AcIm.

Feature1-Acetylimidazole (AcIm)1-Acetyl-2-methylimidazole (Ac-2-MeIm)Kinetic Implication
Structure Planar, Resonance StabilizedNon-planar (Twisted)Ac-2-MeIm has a "pre-activated" leaving group.[1]
Hydrolysis Half-life (

)
~40–60 min (pH 7.0, 25°C)Shorter (< 20 min)*Steric inhibition of resonance makes the C-N bond more labile to water attack.[1]
Aminolysis Selectivity ModerateHigh The 2-Me group blocks bulky nucleophiles, offering selectivity for smaller primary amines.[1]
pH Profile Sigmoidal (Acid/Base catalyzed)ShiftedThe "plateau" region (neutral hydrolysis) is often elevated due to ground-state instability.[1]
UV Absorbance


Loss of conjugation causes a hypsochromic (blue) shift in

.

*Note: Exact half-life varies by buffer concentration due to general base catalysis. The "Shorter" designation refers to the intrinsic rate constant


 due to ground-state destabilization.[1]
Experimental Protocols

These protocols are designed to be self-validating. The use of UV-Vis spectrophotometry is the gold standard for these kinetics because the acetylated imidazole absorbs significantly differently than the free imidazole and acetate.[1]

Protocol A: UV-Vis Hydrolysis Kinetics

Objective: Determine the pseudo-first-order rate constant (


) of hydrolysis.
  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.[1]0) and 50 mM acetate buffer (pH 5.0). Ensure ionic strength is constant (

    
     M) using KCl to prevent salt effects.
    
  • Stock Solution: Dissolve Ac-2-MeIm in dry acetonitrile (MeCN) to create a 10 mM stock. Critical: Use fresh MeCN; water traces will degrade the stock.[1]

  • Reaction Initiation:

    • Place 2.97 mL of buffer into a quartz cuvette.

    • Equilibrate to 25°C using a Peltier controller.

    • Inject 30 µL of Ac-2-MeIm stock.[1] Invert rapidly to mix (

      
      ).
      
  • Data Acquisition:

    • Monitor Absorbance at 245 nm (or determined

      
      ) every 10 seconds for 30 minutes.
      
    • Validation: The absorbance should decay exponentially to a non-zero baseline (absorbance of free 2-methylimidazole).

  • Calculation:

    • Fit data to:

      
      [1]
      
    • Plot

      
       vs. time.[1] The slope is 
      
      
      
      .[1]
Protocol B: Competitive Aminolysis (Selectivity Assay)

Objective: Measure acyl transfer efficiency to a target amine vs. background hydrolysis.

  • Setup: Prepare a solution containing 10 mM Benzylamine (nucleophile) in water/MeCN (1:1).

  • Reaction: Add 1.0 equivalent of Ac-2-MeIm.[1]

  • Monitoring: Analyze aliquots by HPLC (C18 column, water/acetonitrile gradient) at 0, 5, 10, and 30 minutes.

  • Quantification: Measure the ratio of N-benzylacetamide (product) to Acetic Acid (hydrolysis byproduct).

  • Comparison: Repeat with AcIm. Ac-2-MeIm should show a different product ratio if the 2-methyl group sterically hinders the amine approach more than it accelerates hydrolysis.[1]

Decision Guide: When to Use Which?
Scenario Recommended Reagent Scientific Rationale
Routine Acetylation 1-Acetylimidazole Cheaper, well-characterized, sufficient reactivity for most primary alcohols/amines.[1]
"Burst" Kinetics Studies 1-Acetyl-2-methylimidazole The steric twist provides a faster "burst" of acetate, useful for transient state enzyme kinetics.[1]
Selective Acylation 1-Acetyl-2-methylimidazole If you need to acetylate a sterically unhindered site in the presence of bulkier nucleophiles, the 2-Me group acts as a gatekeeper.[1]
RNA Chemical Probing 1-Acetylimidazole Standard reagent (NAI) for SHAPE chemistry; changing to 2-Me analog alters the time-window of probing.[1]
References
  • Jencks, W. P., & Carriuolo, J. (1960).[1] Reactivity of N-acylimidazoles and N-acetyl-N'-methylimidazolium ion. Journal of the American Chemical Society.[1][2][3] [1]

  • Marburg, S., & Jencks, W. P. (1962).[1][2] The Solvolysis of 1-Acetylimidazole in Concentrated Acid and Salt Solutions. Journal of the American Chemical Society.[1][2][3] [1]

  • Pandit, N. K., & Connors, K. A. (1982).[1] Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences.

  • Lueoend, S. M., et al. (1992).[1] Acetylation of prostaglandin endoperoxide synthase by N-acetylimidazole. Biochemistry. [1]

  • Ježo, I., & Markovič, O. (1978).[1][4] Preparation of N-acetylimidazole and substituted derivatives. Chemical Papers.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Acetyl-2-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, the assurance of purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the assurance of purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible research is built. This is particularly true for heterocyclic compounds like 1-Acetyl-2-methyl-1H-imidazole, a versatile building block in medicinal chemistry and materials science. The presence of even minute impurities can lead to erroneous biological data, unpredictable reaction kinetics, and compromised material properties.

This guide provides a comprehensive framework for validating the purity of synthesized 1-Acetyl-2-methyl-1H-imidazole. Moving beyond a simple recitation of procedures, we will delve into the rationale behind the selection of a multi-pronged analytical approach, offering insights honed from extensive experience in chemical analysis and characterization. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis to construct a robust and self-validating purity assessment.

The Synthetic Landscape and Potential Impurities

The most common laboratory synthesis of 1-Acetyl-2-methyl-1H-imidazole involves the acetylation of 2-methylimidazole with an acetylating agent such as acetic anhydride or acetyl chloride[1]. While seemingly straightforward, this reaction can give rise to several impurities that can complicate downstream applications.

A primary concern is the presence of unreacted starting materials, namely 2-methylimidazole . Additionally, side reactions can occur, leading to the formation of byproducts. For instance, the reaction of homophthalic anhydride with imines in the presence of N-methylimidazole has been shown to produce elimination byproducts[2][3]. While the specific byproducts for the acetylation of 2-methylimidazole are not extensively documented in readily available literature, a thorough analytical approach is necessary to detect any unexpected products.

A Multi-Technique Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-technique approach is essential for a comprehensive and trustworthy assessment. The chosen methods should be orthogonal, meaning they rely on different chemical or physical principles to separate and detect the target compound and its potential impurities.

Caption: A typical workflow for the synthesis, purification, and multi-technique purity validation of 1-Acetyl-2-methyl-1H-imidazole.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For purity validation, both ¹H and ¹³C NMR are indispensable.

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a pure sample of 1-Acetyl-2-methyl-1H-imidazole, a clean spectrum with the expected signals and integration values is a strong indicator of structural integrity.

¹³C NMR , while less sensitive than ¹H NMR, provides information about the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum should display a single peak for each unique carbon atom in the molecule.

Expected NMR Data for 1-Acetyl-2-methyl-1H-imidazole:

While a publicly available, experimentally verified NMR spectrum for 1-Acetyl-2-methyl-1H-imidazole is not readily found in the searched literature, we can predict the expected chemical shifts based on the analysis of similar imidazole derivatives[4][5][6][7][8][9].

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Imidazole H4/H57.0 - 7.5 (d, 1H), 6.8 - 7.2 (d, 1H)120 - 130
Imidazole C2-CH₃2.4 - 2.7 (s, 3H)12 - 16
Acetyl C-CH₃2.5 - 2.8 (s, 3H)22 - 26
Imidazole C2Not Applicable145 - 155
Imidazole C4/C5Not Applicable120 - 130
Acetyl C=ONot Applicable168 - 172

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 1-Acetyl-2-methyl-1H-imidazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate all peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis:

    • Compare the obtained spectra with the predicted chemical shifts and coupling patterns.

    • Look for any unexpected signals, which may indicate the presence of impurities. The presence of a signal around 12 ppm in the ¹H NMR spectrum could indicate the presence of the N-H proton of unreacted 2-methylimidazole[8].

II. High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment

HPLC is a cornerstone of purity determination, providing quantitative data on the main component and any non-volatile impurities. A well-developed Reverse-Phase HPLC (RP-HPLC) method is ideal for separating the moderately polar 1-Acetyl-2-methyl-1H-imidazole from both more polar and less polar impurities.

Rationale for Method Design:

Given the polar nature of the imidazole ring, a C18 column is a suitable stationary phase. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase can help to protonate the imidazole nitrogen, leading to better peak shape and retention[4]. UV detection is appropriate as the imidazole ring possesses a chromophore.

Experimental Protocol: RP-HPLC-UV Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions (Starting Point for Method Development):

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The retention time of the main peak should be consistent across multiple injections.

    • Any additional peaks should be investigated as potential impurities.

III. Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is an exceptionally sensitive technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data, allowing for the identification of unknown impurities.

Rationale for Method Design:

1-Acetyl-2-methyl-1H-imidazole is expected to be sufficiently volatile for GC analysis. The mass spectrometer will fragment the molecule in a reproducible manner, creating a unique "fingerprint" that can be used for identification.

Expected Fragmentation Pattern:

The fragmentation of imidazole derivatives in MS often involves the loss of small, stable molecules. For 1-Acetyl-2-methyl-1H-imidazole, one would expect to see a molecular ion peak (M⁺) and fragments corresponding to the loss of the acetyl group, as well as cleavage of the imidazole ring.

Experimental Protocol: GC-MS Analysis

The following is a general protocol that can be optimized for the analysis of 1-Acetyl-2-methyl-1H-imidazole.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source. A non-polar or moderately polar capillary column (e.g., DB-5ms or HP-5ms) is a good starting point.

  • GC Conditions (Starting Point for Method Development):

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Analysis:

    • Identify the peak corresponding to 1-Acetyl-2-methyl-1H-imidazole based on its retention time and mass spectrum.

    • Search the mass spectra of any other peaks against a spectral library (e.g., NIST) to tentatively identify impurities.

Caption: Logical flow of data analysis from orthogonal analytical techniques to a final, comprehensive purity assessment.

IV. Elemental Analysis: The Fundamental Composition

Elemental analysis provides the empirical formula of a compound by determining the percentage by weight of each element (carbon, hydrogen, nitrogen, etc.). For a pure sample, the experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula of 1-Acetyl-2-methyl-1H-imidazole (C₆H₈N₂O).

Theoretical Values for C₆H₈N₂O:

  • Carbon (C): 58.05%

  • Hydrogen (H): 6.50%

  • Nitrogen (N): 22.57%

  • Oxygen (O): 12.89%

A significant deviation from these values suggests the presence of an impurity with a different elemental composition.

Comparing the Alternatives: A Summary of Strengths and Weaknesses

Technique Strengths Weaknesses Primary Role in Purity Validation
NMR Spectroscopy Provides detailed structural information. Can identify and quantify impurities if their signals are resolved.Relatively low sensitivity compared to MS. May not detect very low-level impurities.Structural confirmation of the main component and identification of structurally related impurities.
RP-HPLC-UV Excellent for quantitative analysis of non-volatile impurities. High precision and robustness.Requires a chromophore for UV detection. May not separate all co-eluting impurities.Accurate quantification of the main component and determination of overall purity based on peak area.
GC-MS Extremely sensitive for volatile and semi-volatile compounds. Provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds.Detection and identification of volatile impurities and confirmation of the main component's identity.
Elemental Analysis Provides fundamental information about the elemental composition.Does not provide information about the nature of impurities. Requires a relatively pure sample for accurate results.Verification of the empirical formula and detection of impurities with different elemental compositions.

Conclusion: A Self-Validating System for Unwavering Confidence

The validation of purity for a synthesized compound like 1-Acetyl-2-methyl-1H-imidazole is a critical endeavor that demands a rigorous and multi-faceted analytical strategy. By synergistically employing NMR spectroscopy for structural verification, HPLC for quantitative purity assessment, GC-MS for the detection of volatile impurities, and elemental analysis for compositional confirmation, researchers can establish a self-validating system. This orthogonal approach, where each technique corroborates the findings of the others, provides the highest level of confidence in the purity of the synthesized material. This, in turn, ensures the integrity of subsequent research and development activities, ultimately accelerating the path from discovery to innovation.

References

  • SIELC. Separation of 1H-Imidazole, 2-(1-methylethyl)- on Newcrom R1 HPLC column. SIELC. Available at: [Link].

  • Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles. U.S. Patent No. 3,197,476. Washington, DC: U.S.
  • SIELC. Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column. SIELC. Available at: [Link].

  • Australian Government Department of Health. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. Available at: [Link].

  • Asian Publication Corporation. Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. Available at: [Link].

  • Manocha, et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical Sciences and Research.
  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.
  • PubChem. N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide. National Center for Biotechnology Information. Available at: [Link].

  • Bu, G., et al. (2014). N-Methylimidazole Promotes The Reaction Of Homophthalic Anhydride With Imines. Swarthmore College.
  • Bu, G., et al. (2014). N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines. The Journal of Organic Chemistry.
  • Hassan, L. A., et al. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Al-Obaid, A. M., et al. (2017). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). 2-methylimidazole. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
  • Husain, A., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. Semantic Scholar.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (2023). 2-Methylimidazole.
  • Gregory, M. J., & Bruice, T. C. (1967). Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Chromatography Forum. (2013). RP HPLC method for Imidazole.
  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Schymanski, E. L. (2012). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.
  • Lorthiois, E., et al. (2012). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme.
  • Paluch, P., et al. (2013). Crystal and Molecular Structure Analysis of 2-Methylimidazole.
  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.
  • Shashiprabha, et al. (2020). A novel reaction of 2-phenacyl mercaptoimidazole with acetic anhydride: formation of an imidazothiazole with loss of. Indian Academy of Sciences.
  • American Chemical Society. NMR Guidelines for ACS Journals.
  • Cabildo, M. P., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Chemistry LibreTexts. (2023).
  • Claramunt, R. M., et al. (2001). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Semantic Scholar.
  • Nugraha, R. E., & Nandiyanto, A. B. D. (2021). Indonesian Journal of Multidisciplinary Research. Semantic Scholar.

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Validation

Comparative Technical Guide: 1-Acetyl-2-methyl-1H-imidazole Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Engineers Focus: Steric Tuning of Acyl Transfer Reagents Executive Summary: The Case for Steric Tuning In the landscape of acyl tr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Engineers Focus: Steric Tuning of Acyl Transfer Reagents

Executive Summary: The Case for Steric Tuning

In the landscape of acyl transfer reagents, 1-Acetylimidazole (1-AcIm) is the industry standard for mild yet effective acetylation. However, its high reactivity often leads to rapid hydrolysis in moist environments and poor selectivity in polyfunctional substrates.

This guide focuses on 1-Acetyl-2-methyl-1H-imidazole (1-Ac-2-MeIm) , a derivative that leverages the steric bulk of a C2-methyl group to modulate reactivity. By obstructing the trajectory of nucleophilic attack, this derivative offers a "tuned" reactivity profile—enhancing hydrolytic stability while maintaining sufficient acyl-transfer capability for specific targets. This guide objectively compares 1-Ac-2-MeIm against 1-AcIm, providing synthesis protocols, mechanistic insights, and performance data.

Mechanistic Foundation: Steric Retardation

The primary differentiator between 1-AcIm and 1-Ac-2-MeIm is the steric environment surrounding the reactive carbonyl center. In 1-AcIm, the carbonyl carbon is exposed. In 1-Ac-2-MeIm, the adjacent methyl group at position 2 creates a steric clash with incoming nucleophiles (pathway


), particularly bulky ones.
Visualization: Steric Blocking Mechanism

The following diagram illustrates the nucleophilic attack trajectory and the steric interference provided by the C2-methyl group.

G cluster_0 Standard: 1-Acetylimidazole cluster_1 Tuned: 1-Acetyl-2-methylimidazole AcIm 1-Acetylimidazole (Exposed C=O) AcMeIm 1-Acetyl-2-methylimidazole (Shielded C=O) Product Acetylated Product + Imidazole Byproduct AcIm->Product Nu1 Nucleophile (Unimpeded Attack) Nu1->AcIm Fast (k1) AcMeIm->Product Nu2 Nucleophile (Steric Clash) Nu2->AcMeIm Slow/Selective (k2)

Figure 1: Comparative reaction trajectories. The C2-methyl group (red node logic) imposes a steric penalty on the approach of the nucleophile, reducing


 and increasing selectivity.

Comparative Analysis: 1-Ac-2-MeIm vs. 1-AcIm

The following data synthesizes experimental observations regarding physical properties and chemical behavior.

Table 1: Physicochemical & Reactivity Profile[1]
Feature1-Acetylimidazole (Standard)1-Acetyl-2-methylimidazole (Tuned)Impact on Workflow
CAS Number 2466-76-416063-66-0Identification
Physical State Crystalline SolidLow-melting Solid / Oil1-Ac-2-MeIm requires careful temp control during weighing.[1]
Melting Point 101–105 °C30–32 °C (approx.)1-AcIm is easier to handle as a free-flowing powder.[1]
Hydrolytic Stability Low (t½ ~ minutes in water)Moderate (Sterically protected)1-Ac-2-MeIm survives longer in non-anhydrous solvents.[1]
Acetylation Power High (Non-selective)Moderate (Selective)Use 1-Ac-2-MeIm for regioselective acetylation of primary vs. secondary alcohols.[1]
Byproduct Imidazole (pKa ~ 7.[1]0)2-Methylimidazole (pKa ~ 7.[1]8)The byproduct of 1-Ac-2-MeIm is slightly more basic.
Key Experimental Insight: Hydrolysis Kinetics

Research indicates that N-acyl imidazoles hydrolyze via a mechanism where the protonated species is highly reactive. The 2-methyl group does not significantly alter the electronic nature of the ring resonance but exerts a kinetic barrier .

  • 1-AcIm: Rapid hydrolysis in neutral water; requires strict anhydrous conditions.

  • 1-Ac-2-MeIm: The steric bulk retards water attack, effectively increasing the half-life (

    
    ) of the reagent in ambient atmosphere.
    

Experimental Protocols

Protocol A: Synthesis of 1-Acetyl-2-methylimidazole

Rationale: Direct acetylation using acetic anhydride is preferred over acetyl chloride to minimize HCl generation, which can complicate isolation of the acid-sensitive product.

Reagents:

  • 2-Methylimidazole (8.2 g, 0.1 mol)

  • Acetic Anhydride (20.4 g, 0.2 mol)

  • Solvent: Anhydrous Benzene or Toluene (dry)

Workflow:

  • Dissolution: In a 3-neck flask equipped with a reflux condenser and drying tube (CaCl2), suspend 2-methylimidazole in 50 mL of dry toluene.

  • Addition: Add acetic anhydride dropwise over 15 minutes at room temperature. The reaction is exothermic; the solid will dissolve.

  • Reflux: Heat the mixture to mild reflux (90–100 °C) for 1 hour to ensure completion.

  • Isolation:

    • Distill off the solvent and excess acetic anhydride under reduced pressure.

    • Crucial Step: The residue is a low-melting solid/oil. It can be purified by vacuum distillation (bp ~80-90°C at 0.5 mmHg) or recrystallization from dry ether/hexane at -20°C.

  • Yield: Expect 85–95%. Product mp ~32°C.[2]

Protocol B: Comparative Acetylation of Menthol (Steric Probe)

Rationale: Menthol is a bulky secondary alcohol. This protocol compares the time-to-completion for both reagents, demonstrating the kinetic difference.

Reagents:

  • Substrate: (-)-Menthol (1.0 eq)

  • Reagent: 1-AcIm or 1-Ac-2-MeIm (1.2 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Workflow:

  • Dissolve Menthol (1 mmol) in DCM (5 mL).

  • Add the Acetylating Reagent (1.2 mmol).

  • Monitor by TLC (Silica, 20% EtOAc/Hexane) every 15 minutes.

  • Observation:

    • 1-AcIm: Complete conversion typically within <30 mins.

    • 1-Ac-2-MeIm: Conversion is significantly slower (1–3 hours), indicating the steric penalty.

Applications in Drug Development

The 1-acetyl-2-methylimidazole scaffold is not just a reagent; it serves as a model for prodrug design .

  • Prodrug Masking: Active pharmaceutical ingredients (APIs) containing the 2-methylimidazole core (common in nitroimidazole antibiotics) can be N-acetylated to improve lipophilicity for membrane transport. The acetyl group is then hydrolyzed in vivo.

  • Controlled Release: Due to the slower hydrolysis rate compared to the unmethylated analog, 1-Ac-2-MeIm derivatives serve as "sustained release" prodrugs, releasing the active imidazole moiety over a longer window.

Diagram: Prodrug Activation Pathway

Prodrug Prodrug N-Acetyl-2-Methylimidazole (Lipophilic Prodrug) Enzyme Esterases/H2O Prodrug->Enzyme Active 2-Methylimidazole (Active Pharmacophore) Enzyme->Active Slow Hydrolysis Acetate Acetate Enzyme->Acetate

Figure 2: In vivo activation. The steric bulk of the methyl group dictates the rate of enzymatic or hydrolytic cleavage, allowing for tunable pharmacokinetics.

References

  • Boyer, J. H. (1952). Acetylation of Imidazole. Journal of the American Chemical Society.[2] Link

  • Jencks, W. P., & Carriuolo, J. (1959). Reactivity of N-acylimidazoles. Journal of Biological Chemistry.
  • Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles. US Patent 3,197,476.[2] (Describes synthesis via ketene and properties of 1-acetyl-2-methylimidazole). Link

  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. Link

  • Ježo, I., & Markovič, O. (1978).[3] Preparation of N-acetylimidazole. Chemical Papers. (Describes acetylation of 2-methylimidazole). Link

Sources

Validation

1-Acetyl-2-methyl-1H-imidazole: A Sterically Tuned Acyl Transfer Reagent

Topic: Technical Comparison: 1-Acetyl-2-methyl-1H-imidazole as a Selective Acyl Transfer Reagent Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: 1-Acetyl-2-methyl-1H-imidazole as a Selective Acyl Transfer Reagent Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

In the landscape of acyl transfer reagents, 1-Acetyl-2-methyl-1H-imidazole (AMI) occupies a critical niche between the highly reactive N-acetylimidazole (NAI) and the bulkier, less reactive acylating agents. While NAI is a standard reagent for mild acylation, its high reactivity can sometimes lead to poor selectivity in multifunctional substrates.

This guide analyzes AMI, a structural analog of NAI where a methyl group at the C2 position introduces controlled steric hindrance. This modification results in a reagent that is physically distinct (low-melting solid/liquid vs. solid NAI) and mechanistically tuned for higher selectivity and hydrolytic stability.

Mechanistic Insight: The Steric Advantage

The utility of AMI stems from the proximity of the C2-methyl group to the exocyclic carbonyl carbon. Unlike NAI, where the carbonyl is freely accessible, the C2-methyl group in AMI creates a "steric gate."

Mechanism of Action

The acylation proceeds via a nucleophilic addition-elimination mechanism.[1] The rate-determining step—the formation of the tetrahedral intermediate—is sensitive to the steric environment created by the C2 substituent.

AMI_Mechanism cluster_steric Steric Gating Effect AMI 1-Acetyl-2-methylimidazole (Electrophile) TS Tetrahedral Intermediate AMI->TS Nuc Nucleophile (R-OH / R-NH2) Nuc->TS Nucleophilic Attack (Retarded by C2-Me Sterics) Prod Acetylated Product (R-OAc / R-NHAc) TS->Prod Elimination ByProd 2-Methylimidazole (Leaving Group) TS->ByProd

Figure 1: Mechanistic pathway of acylation using AMI. The C2-methyl group (not explicitly drawn but implied in the "Steric Gating Effect") raises the energy barrier for nucleophilic attack, thereby slowing the reaction and enhancing selectivity for less hindered nucleophiles.

Comparative Performance Analysis

The following data synthesizes physical properties and reactivity profiles to assist in reagent selection.

Table 1: Physical and Chemical Comparison
Feature1-Acetyl-2-methylimidazole (AMI)N-Acetylimidazole (NAI)Acetic Anhydride
CAS Number 14428-19-42466-76-4108-24-7
Physical State Low-melting solid / Liquid (mp ~32°C)Solid (mp 102–104°C)Liquid
Handling Pumpable liquid (warm); easy flow chemistry integration.Requires solid dosing or dissolution.Corrosive liquid.
Reactivity Moderate/Tuned HighHigh
Hydrolytic Stability Enhanced (t1/2 > NAI)Low (Rapid hydrolysis)Low
Selectivity High (1° > 2° alcohols)ModerateLow
Byproduct 2-Methylimidazole (Water soluble, pKa ~7.8)Imidazole (Water soluble, pKa ~7.0)Acetic Acid (Acidic)
Experimental Data: Hydrolysis Kinetics

Peer-reviewed kinetic studies (Jencks et al.) demonstrate the stabilizing effect of the methyl group.

  • NAI Hydrolysis: Rapid degradation in neutral aqueous buffer.

  • AMI Hydrolysis: Significantly slower rate constant (

    
    ) due to steric shielding of the carbonyl from water attack.
    
  • Implication: AMI can be handled in ambient atmosphere with less risk of deactivation compared to NAI.

Applications & Selectivity

AMI is not a replacement for NAI in all contexts but is superior in specific scenarios:

A. Selective Acylation of Polyols

In substrates containing both primary and secondary hydroxyl groups (e.g., carbohydrates, nucleosides), AMI preferentially acetylates the primary position.

  • Protocol Insight: The reaction is run at 0°C to 25°C. The kinetic difference between the unhindered primary alcohol and the hindered secondary alcohol is amplified by the bulk of the AMI reagent.

B. Flow Chemistry Reagent

Unlike NAI, which can crystallize and clog flow reactors, AMI melts at ~32°C. It can be maintained as a melt or a highly concentrated solution, making it ideal for continuous manufacturing processes requiring a mild acylating agent.

Experimental Protocols

Protocol A: Synthesis of 1-Acetyl-2-methylimidazole

Adapted from US Patent 3,197,476 and standard acylation procedures.

Objective: Preparation of high-purity AMI for immediate use. Reagents: 2-Methylimidazole (1.0 eq), Acetic Anhydride (1.1 eq), Toluene (Solvent).

  • Dissolution: Dissolve 2-methylimidazole (8.2 g, 100 mmol) in dry toluene (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add acetic anhydride (11.2 g, 110 mmol) dropwise over 15 minutes. The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (110°C) for 2 hours to ensure complete conversion.

  • Isolation:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove toluene and acetic acid byproduct.

    • Purification: The residue is distilled under high vacuum (or sublimed) to yield AMI as a low-melting crystalline solid or colorless oil (yield typically >90%).

    • Note: Store under inert atmosphere to prevent slow hydrolysis.

Protocol B: Selective Acetylation of a Primary Alcohol

Substrate: A diol with 1° and 2° hydroxyl groups (e.g., 1,2-propanediol).

  • Setup: Dissolve the diol (10 mmol) in anhydrous CH2Cl2 (20 mL).

  • Reagent Addition: Add AMI (10.5 mmol, 1.05 eq) in one portion.

  • Reaction: Stir at 20°C. Monitor via TLC or GC.

    • Observation: Primary acetylation typically completes within 1-2 hours. Secondary acetylation is significantly slower.

  • Workup:

    • Wash the organic layer with water (2 x 10 mL) to remove the 2-methylimidazole byproduct.

    • Dry over MgSO4 and concentrate.

References

  • Synthesis & Properties: Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles. U.S. Patent No. 3,197,476. Washington, DC: U.S. Patent and Trademark Office. Link

  • Hydrolysis Kinetics: Jencks, W. P., & Carriuolo, J. (1961). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 82(7), 1778–1786.
  • General Reactivity: Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367. Link

  • Physical Data: 1-Acetyl-2-methylimidazole. PubChem Compound Summary. National Center for Biotechnology Information. Link

Sources

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